Pibrozelesin
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36BrN5O8/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19/h11-13,18,34-35H,7-10,14-15H2,1-6H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNENFZDDYDEF-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36BrN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154889-68-6 | |
| Record name | Pibrozelesin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154889686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIBROZELESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHK933KCIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pibrozelesin's Action in Vascular Smooth Muscle: A Technical Guide to a Putative Mechanism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific mechanism of action of Pibrozelesin in vascular smooth muscle is not publicly available at the time of this writing. This document provides a comprehensive overview of this compound's established pharmacology as an antineoplastic agent and extrapolates a hypothetical mechanism of action in vascular smooth muscle based on current knowledge of its molecular targets and the downstream effects of DNA damage in these cells. The proposed experimental protocols are intended to guide future research in this area.
Executive Summary
This compound is a potent DNA alkylating agent, a semi-synthetic derivative of the duocarmycin class of antibiotics, developed for its antineoplastic properties. Its primary mechanism involves binding to the minor groove of DNA and subsequent alkylation, leading to DNA damage, cell cycle arrest, and apoptosis. While its effects on cancer cells are the focus of research, its impact on other cell types, such as vascular smooth muscle cells (VSMCs), is less understood. This technical guide explores the potential mechanism of action of this compound in VSMCs, a critical component of blood vessel walls that regulates vascular tone and blood pressure. Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile of this compound and related compounds.
This document will first detail the established pharmacology of this compound. It will then delve into a hypothetical mechanism in VSMCs, initiated by its activation via intracellular carboxylesterases and culminating in DNA damage-induced cellular responses. Finally, we propose experimental workflows to investigate this putative mechanism, providing a roadmap for future research.
This compound: Core Pharmacology
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its pharmacology is summarized in the table below.
| Property | Description | References |
| Drug Class | DNA Alkylating Agent; Duocarmycin Analog | [1] |
| Mechanism of Action | Activated by carboxyl esterase, it alkylates DNA by binding to adenine-thymine (A-T)-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis. | [1] |
| Activation | Hydrolysis of an ester linkage by intracellular carboxylesterases. | [1] |
| Molecular Target | DNA, specifically adenine-N3 positions within the minor groove. | [1] |
| Cellular Effects | Inhibition of DNA replication, cell cycle arrest, induction of apoptosis. | [1] |
Proposed Mechanism of Action in Vascular Smooth Muscle
The following section outlines a hypothetical signaling pathway for this compound's action in VSMCs, based on its known characteristics and the documented effects of DNA damage in these cells.
Intracellular Activation
This compound, in its inactive prodrug form, can permeate the cell membrane of VSMCs. Within the cytoplasm, VSMCs are known to express carboxylesterases. These enzymes are anticipated to hydrolyze the ester bond in the this compound molecule, leading to its activation.
DNA Alkylation and Damage Response
Once activated, this compound translocates to the nucleus and binds to the minor groove of DNA. It then alkylates adenine bases, forming covalent adducts. This leads to distortions in the DNA helix, triggering the DNA Damage Response (DDR). Key proteins such as ATM and ATR are activated, initiating a signaling cascade that leads to the phosphorylation of downstream targets like p53 and CHK1/2.
Functional Consequences in Vascular Smooth Muscle
The induction of apoptosis, cellular senescence, and cell cycle arrest in VSMCs can have profound effects on the structure and function of the blood vessel wall. Research on the general effects of DNA damage in VSMCs suggests that these processes can contribute to a phenotype of accelerated vascular aging. This may manifest as:
-
Altered Contractility: Changes in the expression of contractile proteins or signaling molecules could lead to either enhanced vasoconstriction or impaired vasodilation.
-
Vascular Remodeling: Apoptosis and senescence can contribute to thinning of the vessel media and potentially compromise vessel integrity.
-
Inflammation: Senescent VSMCs can adopt a pro-inflammatory phenotype, secreting cytokines and chemokines that can attract immune cells and promote local inflammation.
Proposed Experimental Protocols
To validate the hypothetical mechanism of this compound in VSMCs, a series of in vitro and ex vivo experiments are proposed.
Experiment 1: Assessment of this compound-induced Cytotoxicity and DNA Damage in VSMCs
-
Objective: To determine the cytotoxic effects of this compound on cultured VSMCs and confirm the induction of DNA damage.
-
Methodology:
-
Cell Culture: Primary human aortic smooth muscle cells (HASMCs) will be cultured in standard growth medium.
-
Treatment: Cells will be treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cytotoxicity Assay: Cell viability will be assessed using an MTS or similar colorimetric assay.
-
DNA Damage Assessment: DNA damage will be quantified by immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.
-
Data Analysis: Dose-response curves will be generated to determine the IC50 value. The intensity of γH2AX foci will be quantified using image analysis software.
-
Experiment 2: Investigation of Apoptosis and Senescence Induction
-
Objective: To determine if this compound induces apoptosis and/or senescence in VSMCs.
-
Methodology:
-
Cell Culture and Treatment: As described in Experiment 1.
-
Apoptosis Assay: Apoptosis will be measured by flow cytometry using Annexin V and Propidium Iodide staining. Caspase-3/7 activity will be measured using a luminescent assay.
-
Senescence Assay: Senescence-associated β-galactosidase (SA-β-gal) staining will be performed. Expression of senescence markers such as p16 and p21 will be assessed by western blotting.
-
Data Analysis: The percentage of apoptotic and senescent cells will be quantified.
-
Experiment 3: Ex Vivo Assessment of Vascular Function
-
Objective: To determine the effect of this compound on the contractile function of isolated blood vessels.
-
Methodology:
-
Tissue Preparation: Thoracic aortic rings will be isolated from rodents and mounted in an organ bath system.
-
Treatment: Aortic rings will be incubated with this compound for a defined period.
-
Contractility Studies: Cumulative concentration-response curves to vasoconstrictors (e.g., phenylephrine, angiotensin II) and vasodilators (e.g., acetylcholine, sodium nitroprusside) will be generated.
-
Data Analysis: The maximal contraction and relaxation responses, as well as the sensitivity (EC50/IC50), will be compared between control and this compound-treated tissues.
-
Conclusion and Future Directions
While this compound's primary application is in oncology, its potent DNA alkylating activity warrants a thorough investigation of its effects on non-cancerous tissues, including the vasculature. The hypothetical mechanism presented in this guide, involving intracellular activation and subsequent DNA damage-induced responses in VSMCs, provides a framework for understanding potential cardiovascular side effects. The proposed experimental protocols offer a clear path to validate this hypothesis and to delineate the functional consequences of this compound exposure in the vascular system. Further research in this area is essential for the comprehensive preclinical and clinical assessment of this compound and the development of safer duocarmycin-based therapeutics. Future studies could also explore the potential for targeted delivery systems to minimize off-target vascular effects while maximizing antineoplastic efficacy.
References
An In-depth Technical Guide to Selective Alpha-1 Adrenergic Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested, "Pibrozelesin as a selective alpha-1 adrenergic receptor antagonist," is based on a fundamental misunderstanding of the compound's mechanism of action. Scientific literature identifies this compound as a semisynthetic derivative of the antineoplastic antibiotic duocarmycin B2. Its established mechanism involves the alkylation of DNA, leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. There is no scientific evidence to support its activity as an alpha-1 adrenergic receptor antagonist.
This guide has been re-focused to provide a comprehensive overview of a well-characterized, selective alpha-1 adrenergic receptor antagonist, Prazosin , to fulfill the core technical requirements of the original request.
Introduction to Alpha-1 Adrenergic Receptors and Their Antagonists
Alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[1] They are activated by the endogenous catecholamines, norepinephrine and epinephrine, and play a crucial role in regulating the sympathetic nervous system. There are three distinct subtypes of the α₁-adrenergic receptor: α₁ₐ, α₁ₑ, and α₁D.[2] These receptors are primarily coupled to the Gq/11 family of G proteins.[1]
Selective alpha-1 adrenergic receptor antagonists are a class of drugs that competitively inhibit the binding of catecholamines to α₁-receptors. This blockade prevents the downstream signaling cascade, leading to various physiological effects, most notably smooth muscle relaxation. Consequently, these agents are clinically significant in the management of conditions such as hypertension and benign prostatic hyperplasia (BPH).
Prazosin is a quinazoline derivative and a prototypical selective alpha-1 adrenergic receptor antagonist. It exhibits high affinity for all three α₁-receptor subtypes and is widely used both as a therapeutic agent and a research tool to study α₁-adrenergic pharmacology.
Mechanism of Action of Prazosin
Prazosin exerts its pharmacological effects through competitive and reversible antagonism at postsynaptic α₁-adrenergic receptors. This high selectivity for α₁-receptors over α₂-receptors is a key feature, minimizing common side effects associated with non-selective alpha-blockers, such as reflex tachycardia. The binding of Prazosin prevents norepinephrine from activating the receptor, thereby inhibiting the Gq protein-coupled signaling pathway. This blockade leads to a decrease in intracellular calcium levels, resulting in vasodilation of both arterioles and veins, a reduction in peripheral resistance, and a decrease in blood pressure.
Signaling Pathway
The activation of α₁-adrenergic receptors by an agonist like norepinephrine initiates a well-defined signaling cascade. Prazosin blocks this pathway at the initial receptor-ligand binding step.
References
The Pharmacodynamics of Prazosin in the Regulation of Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disambiguation Note: This document focuses on the pharmacodynamics of prazosin. Initial searches for "pibrozelesin" did not yield relevant results, suggesting a possible misspelling. Prazosin is a well-researched alpha-1 adrenergic receptor antagonist with established effects on blood pressure.
Executive Summary
Prazosin is a quinazoline derivative that acts as a selective, reversible antagonist of alpha-1 adrenergic receptors.[1] This competitive antagonism of the alpha-1 adrenoceptors in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2][3][4] This technical guide provides an in-depth overview of the pharmacodynamics of prazosin, with a specific focus on its role in blood pressure regulation. It consolidates data from various clinical studies, details the experimental protocols used to evaluate its efficacy, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action
Prazosin exerts its antihypertensive effects by selectively blocking postsynaptic alpha-1 adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle and are responsible for mediating vasoconstriction in response to catecholamines like norepinephrine.
By inhibiting the binding of norepinephrine to these receptors, prazosin prevents the associated intracellular signaling cascade that leads to smooth muscle contraction. This results in the relaxation of both arterioles and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure. Prazosin's high selectivity for alpha-1 over alpha-2 receptors is a key feature, as this preserves the negative feedback loop on norepinephrine release, which may contribute to a lower incidence of reflex tachycardia compared to non-selective alpha-blockers.
Signaling Pathway of Prazosin's Action
The following diagram illustrates the signaling pathway inhibited by prazosin in vascular smooth muscle cells.
References
Pibrozelesin (PF-06650833): A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pibrozelesin, also known as PF-06650833, is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families. These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. By targeting the kinase activity of IRAK4, this compound effectively blocks downstream inflammatory cascades, positioning it as a promising therapeutic agent for conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Potency of this compound (PF-06650833) against IRAK4
| Assay Type | System | Endpoint | IC50 (nM) | Reference |
| Enzymatic Assay | Purified full-length human IRAK4 | Peptide Substrate Phosphorylation | 2 | [1] |
| Cell-based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | R848-stimulated TNF-α production | 2.4 | [2] |
| Cell-based Assay | Human Whole Blood | R848-stimulated IL-6 production | 0.2 | [2][3] |
Table 2: Kinase Selectivity Profile of this compound (PF-06650833)
| Kinase | % Inhibition at 200 nM | Assay Type | Reference |
| IRAK4 | ~100% | ActivX ATP Probe-based Profiling | [2] |
| IRAK1 | >70% | Kinome Scan | |
| MNK2 | >70% | Kinome Scan | |
| LRRK2 | >70% | Kinome Scan | |
| CLK4 | >70% | Kinome Scan | |
| CK1γ1 | >70% | Kinome Scan | |
| Panel of 268 other kinases | <70% | Kinome Scan |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or pro-inflammatory cytokines), the adaptor protein MyD88 is recruited. MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, initiating a downstream cascade that culminates in the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. This compound, by binding to the ATP-binding site of IRAK4, prevents the phosphorylation of its substrates, thereby halting this inflammatory signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the molecular interactions of this compound.
IRAK4 Enzymatic Kinase Assay (TR-FRET Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of IRAK4 and its inhibition by this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
TR-FRET kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
This compound (or test compound) serially diluted in DMSO
-
Stop buffer (e.g., 50 mM EDTA)
-
384-well low-volume assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a 2X enzyme solution by diluting recombinant IRAK4 in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution by diluting the biotinylated peptide substrate and ATP in kinase assay buffer.
-
Dispense 2 µL of serially diluted this compound (or DMSO for controls) into the assay plate.
-
Add 4 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
-
Stop the reaction by adding 5 µL of stop buffer.
-
Prepare the detection mix by diluting the Europium-labeled antibody and SA-APC in TR-FRET detection buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Inhibition of TLR-Agonist-Induced TNF-α Production in PBMCs
This protocol outlines a method to assess the potency of this compound in a more physiologically relevant cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
TLR agonist (e.g., R848 for TLR7/8).
-
This compound (or test compound) serially diluted in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by adding the diluted this compound (or DMSO for controls) to the wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the TLR agonist (e.g., R848) at a final concentration known to elicit a robust TNF-α response.
-
Stimulate the cells by adding the TLR agonist to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value.
Kinome Selectivity Profiling (ActivX™ ATP Probe-based Method)
This protocol provides a general workflow for assessing the selectivity of this compound against a broad range of kinases in a cell lysate.
Materials:
-
Cell lysate (e.g., from THP-1 cells).
-
ActivX™ Desthiobiotin-ATP probe.
-
This compound (or test compound).
-
Streptavidin-agarose resin.
-
Digestion buffer with trypsin.
-
LC-MS/MS system.
Procedure:
-
Prepare cell lysate and quantify total protein concentration.
-
Pre-incubate aliquots of the lysate with this compound at a fixed concentration (e.g., 200 nM) or DMSO (for control) for 15 minutes at room temperature. This allows the inhibitor to bind to its target kinases.
-
Add the desthiobiotin-ATP probe to the lysates and incubate for 10 minutes. The probe will covalently label the ATP-binding site of kinases that are not occupied by the inhibitor.
-
Quench the reaction and denature the proteins (e.g., with urea).
-
Enrich the probe-labeled proteins by incubating the lysates with streptavidin-agarose resin.
-
Wash the resin extensively to remove unlabeled proteins.
-
Perform on-bead tryptic digestion to release the probe-labeled peptides.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify and quantify the labeled peptides to determine the kinase targets. The inhibition of labeling for a specific kinase in the presence of this compound, relative to the DMSO control, indicates that the compound binds to that kinase.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor like this compound.
Conclusion
This compound (PF-06650833) is a highly potent and selective inhibitor of IRAK4, a key kinase in innate immunity signaling. Its ability to effectively block TLR and IL-1R-mediated inflammatory responses in both enzymatic and cellular systems underscores its potential as a therapeutic for a range of autoimmune diseases. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in the field of immunology and drug discovery, facilitating further investigation into the mechanism and application of IRAK4 inhibition.
References
An In-depth Technical Guide to Prazosin's Role in Modulating Noradrenergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications of Prazosin, with a specific emphasis on its interaction with noradrenergic pathways.
Introduction to Prazosin and the Noradrenergic System
Prazosin is a quinazoline derivative that acts as a selective, reversible antagonist of alpha-1 (α1) adrenergic receptors.[1] The noradrenergic system, which utilizes norepinephrine (NE) as its primary neurotransmitter, plays a crucial role in regulating a wide array of physiological and psychological processes, including blood pressure, arousal, attention, and mood.[2] Norepinephrine exerts its effects by binding to both alpha (α) and beta (β) adrenergic receptors. Prazosin's therapeutic effects stem from its ability to specifically block the action of norepinephrine at α1-adrenoceptors.[1][3][4]
Mechanism of Action
Prazosin's primary mechanism of action is the competitive antagonism of postsynaptic α1-adrenergic receptors. This inhibition blocks the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation of both arterioles and veins. This reduction in peripheral resistance results in a decrease in blood pressure. Unlike non-selective alpha-blockers, Prazosin's high selectivity for α1 over α2 receptors means it does not typically cause a significant reflex tachycardia.
The three subtypes of the α1-adrenergic receptor that Prazosin antagonizes are:
-
Alpha-1A adrenergic receptor
-
Alpha-1B adrenergic receptor
-
Alpha-1D adrenergic receptor
Signaling Pathways
The binding of norepinephrine to α1-adrenergic receptors activates the Gq protein-coupled receptor pathway, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction. Prazosin blocks this cascade, resulting in smooth muscle relaxation.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
The pharmacokinetic properties of Prazosin are summarized in the table below.
| Parameter | Value | Reference |
| Oral Bioavailability | 50-70% | |
| Peak Plasma Concentration | 1-3 hours | |
| Protein Binding | 97% | |
| Volume of Distribution | 0.5-1.5 L/kg | |
| Metabolism | Hepatic (demethylation and conjugation) | |
| Half-life | 2-3 hours | |
| Excretion | Primarily biliary and fecal |
Pharmacodynamic Effects
The primary pharmacodynamic effect of Prazosin is a reduction in blood pressure. It also has effects on the central nervous system, which are attributed to its ability to cross the blood-brain barrier and modulate noradrenergic pathways involved in arousal and sleep. This is the basis for its use in treating nightmares associated with post-traumatic stress disorder (PTSD).
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of Prazosin for adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtypes of interest.
-
Radioligand Binding: A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-prazosin for α1 receptors) is incubated with the membrane preparation.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of unlabeled Prazosin.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Prazosin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of Prazosin on extracellular norepinephrine levels in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: Prazosin is administered systemically or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Clinical Data
Prazosin has been evaluated in numerous clinical trials for various indications.
Hypertension
Clinical trials have demonstrated the efficacy of Prazosin in lowering blood pressure in patients with essential hypertension. In a long-term study of 50 outpatients, 76% of the 29 patients who completed 42 months of therapy showed a significant fall in blood pressure.
| Study Population | Dosage | Outcome | Reference |
| 50 outpatients with essential hypertension | Variable | 76% of completers showed a significant drop in blood pressure | |
| 20 patients with mild to severe hypertension | 5 mg three or four times a day | Consistently effective in lowering diastolic pressure to <100 mm Hg |
Benign Prostatic Hyperplasia (BPH)
Prazosin has been shown to be effective in the treatment of urinary obstruction associated with BPH. A 12-week, placebo-controlled study involving 58 normotensive patients demonstrated that Prazosin increased urinary flow rate and reduced maximum voiding detrusor pressure.
| Study Population | Dosage | Outcome | Reference |
| 58 normotensive patients with BPH | 0.5 mg, 1 mg, then 2 mg twice daily | Increased urinary flow rate and reduced detrusor pressure |
Post-Traumatic Stress Disorder (PTSD)
Several studies have investigated the use of Prazosin for the treatment of nightmares and sleep disturbances associated with PTSD. A meta-analysis of these trials found that Prazosin was significantly more effective than placebo in reducing distressing dreams.
| Study Population | Dosage | Outcome | Reference |
| PTSD patients | Typically 3-15 mg/day | Significant reduction in distressing dreams |
Modulation of Noradrenergic Pathways in the CNS
The therapeutic effects of Prazosin in PTSD are thought to be mediated by its action on central noradrenergic pathways. Heightened noradrenergic activity in brain regions such as the prefrontal cortex is associated with hyperarousal and trauma-related nightmares. By blocking α1-adrenergic receptors in these areas, Prazosin can reduce the effects of excessive norepinephrine, leading to improved sleep and a reduction in PTSD symptoms.
Conclusion
Prazosin is a potent and selective α1-adrenergic receptor antagonist with a well-defined role in the management of hypertension and benign prostatic hyperplasia. Its ability to modulate noradrenergic pathways in the central nervous system has also established it as a valuable therapeutic option for the treatment of PTSD-associated nightmares. Further research into the nuanced effects of Prazosin on specific noradrenergic circuits may reveal additional therapeutic applications for this versatile compound.
References
Pibrozelesin's Impact on Intracellular Calcium Levels: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pibrozelesin is a potent DNA alkylating agent that functions as an antineoplastic antibiotic by inducing apoptosis. While its primary mechanism of action involves direct interaction with DNA, the downstream signaling cascades initiated by such agents are complex and often converge on universal mediators of cellular processes, including calcium (Ca²⁺). This technical guide explores the potential impact of this compound on intracellular calcium levels, a critical second messenger in the regulation of apoptosis. Although direct experimental data on this specific interaction is not yet available, this document provides a comprehensive theoretical framework based on the established links between DNA damage, apoptosis, and calcium signaling. Detailed experimental protocols are provided to facilitate the investigation of this compound's effects on intracellular calcium dynamics, along with templates for data presentation and visualization of key pathways.
Introduction to this compound
This compound is a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2. Its cytotoxic activity stems from its ability to alkylate DNA. After activation by intracellular carboxyl esterases, this compound binds to adenine-thymine (A-T)-rich sequences within the minor groove of DNA. This covalent modification of DNA inhibits replication and transcription, ultimately triggering programmed cell death, or apoptosis.
The induction of apoptosis is a key mechanism for the efficacy of many chemotherapeutic agents. Apoptotic signaling is broadly categorized into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. DNA damage, such as that induced by this compound, typically activates the intrinsic pathway.
The Role of Intracellular Calcium in Apoptosis
Intracellular calcium is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular functions, including the regulation of apoptosis. The precise control of intracellular calcium concentration ([Ca²⁺]i) is critical, as sustained elevations can be a potent trigger for cell death. Both the endoplasmic reticulum (ER) and mitochondria are central organelles in the regulation of calcium homeostasis during apoptosis.
Several studies have demonstrated that increases in cytosolic calcium can occur at various stages of the apoptotic process. This elevation can be due to the release of calcium from intracellular stores, primarily the ER, and influx from the extracellular environment. This dysregulation of calcium homeostasis can activate various downstream effectors that contribute to the apoptotic phenotype, including calpains, calcineurin, and certain protein kinases.
Hypothetical Signaling Pathways of this compound's Impact on Intracellular Calcium
Given that this compound induces apoptosis via DNA damage, it is plausible that it indirectly modulates intracellular calcium levels through the activation of the intrinsic apoptotic pathway. The following section outlines a hypothetical signaling cascade, which can serve as a basis for experimental investigation.
This compound-Induced DNA Damage and Apoptotic Initiation
This compound's primary action is the alkylation of DNA, leading to the formation of DNA adducts. This damage is recognized by the cell's DNA damage response (DDR) machinery, which can lead to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis. A key event in this process is the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.
Crosstalk between Apoptotic Machinery and Calcium Stores
Activated pro-apoptotic Bcl-2 family proteins can translocate to the membranes of both mitochondria and the ER. At the ER, these proteins are thought to influence the activity of calcium channels, such as the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), leading to the release of stored calcium into the cytosol. This initial rise in cytosolic calcium can be a critical signal for the progression of apoptosis.
Furthermore, the released calcium can be taken up by mitochondria through the mitochondrial calcium uniporter (MCU). An overload of mitochondrial calcium can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Diagram: Hypothetical Signaling Pathway of this compound's Impact on Intracellular Calcium
Caption: Hypothetical pathway of this compound-induced apoptosis and its link to intracellular calcium signaling.
Experimental Protocols for Measuring this compound's Impact on Intracellular Calcium
To investigate the hypothesized effects of this compound on intracellular calcium, two primary methods are recommended: fluorescence microscopy-based calcium imaging and flow cytometry.
General Experimental Workflow
The following diagram illustrates a general workflow for these experiments.
Diagram: Experimental Workflow for Assessing this compound's Effect on Intracellular Calcium
Caption: General workflow for studying the effects of this compound on intracellular calcium.
Protocol 1: Calcium Imaging using Fura-2 AM
This method allows for the ratiometric measurement of intracellular calcium in single, adherent cells, providing high spatial and temporal resolution.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
DMSO
-
Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, 510nm emission filters)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated cells as a negative control.
-
Dye Loading Solution Preparation: Prepare a 2 µM Fura-2 AM loading solution in HBS. To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then add to HBS containing 0.02% Pluronic F-127.
-
Cell Loading: Wash the cells twice with HBS. Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the dish/coverslip on the microscope stage. Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, collecting emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
Protocol 2: Flow Cytometry using Fluo-4 AM
This high-throughput method is suitable for measuring changes in intracellular calcium in a large population of suspension or trypsinized adherent cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
DMSO
-
Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation and Treatment: Culture cells to the desired density. For adherent cells, trypsinize and resuspend in culture medium. Treat cells with this compound at various concentrations and for different time points.
-
Dye Loading: Centrifuge the treated cells and resuspend them in HBS containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and resuspend in fresh HBS to remove extracellular dye.
-
Data Acquisition: Analyze the cells on the flow cytometer. Establish a baseline fluorescence for the untreated control cells. Acquire data for the this compound-treated samples. A positive control, such as a calcium ionophore (e.g., ionomycin), can be used to determine the maximal fluorescence response.
-
Data Analysis: Quantify the change in mean fluorescence intensity (MFI) of the Fluo-4 signal in the this compound-treated cells compared to the control cells.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Data from Fura-2 AM Calcium Imaging
| This compound Conc. (nM) | Time Point (h) | Baseline F340/F380 Ratio (Mean ± SD) | Peak F340/F380 Ratio (Mean ± SD) | Fold Change in [Ca²⁺]i |
| 0 (Vehicle) | 6 | 0.85 ± 0.05 | 0.88 ± 0.06 | 1.04 |
| 10 | 6 | 0.86 ± 0.04 | 1.25 ± 0.10 | 1.45 |
| 50 | 6 | 0.84 ± 0.05 | 1.88 ± 0.15 | 2.24 |
| 100 | 6 | 0.85 ± 0.06 | 2.55 ± 0.20 | 3.00 |
| 0 (Vehicle) | 12 | 0.87 ± 0.05 | 0.90 ± 0.07 | 1.03 |
| 10 | 12 | 0.85 ± 0.06 | 1.52 ± 0.12 | 1.79 |
| 50 | 12 | 0.86 ± 0.04 | 2.45 ± 0.18 | 2.85 |
| 100 | 12 | 0.84 ± 0.05 | 3.10 ± 0.25 | 3.69 |
-
p < 0.05 compared to vehicle control
Table 2: Hypothetical Quantitative Data from Fluo-4 AM Flow Cytometry
| This compound Conc. (nM) | Time Point (h) | Mean Fluorescence Intensity (MFI ± SD) | Percentage of High-Ca²⁺ Cells |
| 0 (Vehicle) | 6 | 1500 ± 120 | 5.2% |
| 10 | 6 | 2800 ± 250 | 15.8% |
| 50 | 6 | 5500 ± 450 | 35.4% |
| 100 | 6 | 8200 ± 600 | 60.1% |
| 0 (Vehicle) | 12 | 1650 ± 150 | 5.8% |
| 10 | 12 | 3500 ± 300 | 25.3% |
| 50 | 12 | 7800 ± 550 | 58.9% |
| 100 | 12 | 11500 ± 800 | 82.5% |
-
p < 0.05 compared to vehicle control
Conclusion
While direct evidence linking this compound to alterations in intracellular calcium is currently lacking, a strong theoretical basis exists for such an interaction via the induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to investigate this potential mechanism. Elucidating the role of calcium signaling in the response to this compound could provide deeper insights into its mechanism of action and potentially identify new strategies for enhancing its therapeutic efficacy.
An In-Depth Technical Guide to Pibrozelesin: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pibrozelesin (also known as KW-2189) is a potent, water-soluble, semisynthetic derivative of the natural antitumor antibiotic duocarmycin B2. As a DNA alkylating agent, it exhibits significant antitumor activity against a broad range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development of this promising anticancer compound.
Chemical Structure and Identification
This compound is characterized by a complex heterocyclic structure, which is fundamental to its biological activity.
| Identifier | Value |
| IUPAC Name | methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate[1] |
| CAS Number | 154889-68-6[1] |
| Molecular Formula | C₃₂H₃₆BrN₅O₈[1] |
| Molecular Weight | 698.6 g/mol [1] |
| Canonical SMILES | CC1=C(C2=C3C@@H(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC |
| InChI Key | QRMNENFZDDYDEF-GOSISDBHSA-N[1] |
| Synonyms | KW-2189, this compound hydrobromide |
Physicochemical and Pharmacological Properties
Pharmacological Properties
This compound is a prodrug that requires activation by intracellular carboxylesterases to exert its cytotoxic effects. Its antitumor activity has been demonstrated in a variety of cancer cell lines and in vivo models.
| Parameter | Cell Line | Condition | Value |
| IC₅₀ | H69 (human small cell lung cancer) | 1-hour exposure | 1900 nM |
| IC₅₀ | H69 (human small cell lung cancer) | 96-hour exposure | 58 nM |
| IC₅₀ | H69 (human small cell lung cancer) | 4-hour exposure, no carboxyl esterase | 460 nM |
| IC₅₀ | H69 (human small cell lung cancer) | 4-hour exposure, 26 mU/ml carboxyl esterase | 120 nM |
| IC₅₀ | H69 (human small cell lung cancer) | 4-hour exposure, 130 mU/ml carboxyl esterase | 30 nM |
| IC₅₀ | H69 (human small cell lung cancer) | 4-hour exposure, 650 mU/ml carboxyl esterase | 7 nM |
This compound has also demonstrated significant in vivo antitumor activity against a range of murine and human tumor xenografts, including colon, lung, stomach, liver, pancreas, and breast carcinomas. Notably, tumor regression has been observed in these models, and this compound showed greater efficacy than several clinically active agents in many cases.
Mechanism of Action
This compound's mechanism of action involves a multi-step process initiated by enzymatic activation, followed by sequence-selective DNA alkylation, leading to the induction of apoptosis.
Bioactivation by Carboxylesterase
This compound is a prodrug that is activated by intracellular carboxylesterases. These enzymes hydrolyze an ester bond within the this compound molecule, converting it into its active form, DU-86. This activation step is crucial for its cytotoxic activity, as evidenced by the increased potency of this compound in the presence of carboxyl esterase.
DNA Alkylation
The activated form of this compound, DU-86, is a potent DNA alkylating agent. It selectively binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich sequences. Following binding, it covalently alkylates the N3 position of adenine, leading to the formation of a stable DNA adduct. This alkylation disrupts the normal structure and function of DNA, ultimately causing DNA strand breaks.
Induction of Apoptosis
The DNA damage induced by this compound triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound-induced DNA damage has not been fully elucidated in the literature, it is known to involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The process likely follows the intrinsic (mitochondrial) pathway, which is a common response to DNA damage.
Experimental Protocols
Detailed experimental protocols specific to this compound are limited in publicly available literature. However, based on studies of this compound and similar duocarmycin analogues, the following methodologies can be adapted.
In Vitro Cytotoxicity Assay (MTT or Dye Formation Assay)
This protocol is adapted from the dye formation assay used to determine the IC₅₀ values of KW-2189.
-
Cell Culture: Culture the desired cancer cell lines (e.g., H69, A549, MCF-7) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. For experiments investigating the role of bioactivation, also prepare solutions with varying concentrations of carboxyl esterase.
-
Incubation: Remove the old medium from the wells and add the this compound-containing medium (with or without carboxyl esterase). Incubate the plates for the desired exposure time (e.g., 1, 4, 24, 48, 72, or 96 hours).
-
Staining: After incubation, remove the drug-containing medium and add a solution of crystal violet or MTT to each well. Incubate for a specified time to allow for staining or formazan formation.
-
Solubilization and Absorbance Reading: If using crystal violet, solubilize the stain with a suitable solvent. If using MTT, solubilize the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.
DNA Strand Breakage Assay (Alkaline Elution)
This protocol is based on the alkaline elution technique used to demonstrate DNA strand breaks induced by KW-2189.
-
Cell Labeling: Label the cellular DNA of the target cancer cells by incubating them with a radioactive nucleotide (e.g., [¹⁴C]thymidine) for a sufficient period.
-
Drug Treatment: Treat the labeled cells with this compound at various concentrations and for different durations. Include a positive control (e.g., a known DNA damaging agent) and an untreated control.
-
Cell Lysis: After treatment, harvest the cells and lyse them on a filter under alkaline conditions.
-
Elution: Elute the DNA from the filter using an alkaline buffer. The rate of elution is proportional to the number of DNA strand breaks.
-
Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. An increased rate of elution compared to the control indicates the presence of DNA strand breaks.
Synthesis
Conclusion
This compound is a promising antitumor agent with a well-defined mechanism of action involving bioactivation and subsequent DNA alkylation, leading to apoptosis. Its improved water solubility and potent in vivo activity make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of this compound for researchers in the field of oncology and drug discovery. Further investigation into its specific apoptotic signaling pathways and the development of detailed, publicly available synthesis and experimental protocols will be crucial for advancing its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-Traumatic Stress Disorder (PTSD) is a debilitating psychiatric condition characterized by intrusive memories, avoidance of trauma-related stimuli, negative alterations in mood and cognition, and hyperarousal. Among the most distressing symptoms are recurrent, trauma-related nightmares, which significantly impair sleep quality and contribute to the overall symptom burden. While several therapeutic options exist for PTSD, the management of nightmares remains a clinical challenge. This technical guide provides an in-depth review of the off-label use of prazosin, an alpha-1 adrenergic antagonist, in the treatment of PTSD-related nightmares. The document synthesizes findings from key clinical trials, elucidates its mechanism of action, and details relevant experimental protocols to inform ongoing research and drug development efforts.
Mechanism of Action: Noradrenergic Hypothesis of Trauma-Related Nightmares
The prevailing hypothesis for the efficacy of prazosin in mitigating PTSD-related nightmares centers on its role in the central nervous system's noradrenergic system. Excessive norepinephrine signaling is believed to be a key contributor to the hyperarousal and intrusive symptoms of PTSD, particularly during sleep.[1] Prazosin, a competitive alpha-1 adrenergic receptor antagonist, readily crosses the blood-brain barrier.[2] By blocking these receptors in the brain, prazosin is thought to dampen the effects of norepinephrine, thereby reducing the intensity and frequency of trauma-related nightmares and improving sleep quality.[3][4]
Clinical Efficacy: Summary of Key Clinical Trials
Multiple studies have investigated the efficacy of prazosin for PTSD-related nightmares, with varying results. While several smaller trials and meta-analyses have shown promising outcomes, a large-scale VA cooperative study did not find a statistically significant difference between prazosin and placebo.[5] This suggests that prazosin's efficacy may be influenced by patient subtypes or other factors.
| Study [cite] | Design | N | Population | Prazosin Dosage | Primary Outcomes | Key Findings |
| Raskind et al. (2007) | Randomized, Placebo-Controlled, Parallel Group | 40 | Combat Veterans | Mean 13.3 ± 3 mg/day | Trauma nightmares, sleep quality, global clinical status | Prazosin was significantly superior to placebo in reducing trauma nightmares and improving sleep quality with large effect sizes. |
| Taylor et al. (2008) | Randomized, Placebo-Controlled, Crossover | 13 | Civilian Trauma | Titrated to effect | Nightmares, sleep quality, PTSD symptoms | Both prazosin and IRT showed comparable and moderate effects on PTSD nightmares and other symptoms. |
| Raskind et al. (2018) | Randomized, Placebo-Controlled, Multisite | 304 | Combat Veterans | Escalating doses | Distressing dreams, sleep quality | No significant difference between prazosin and placebo on primary outcomes. |
| Ahmadpanah et al. | Randomized Clinical Trial | 100 | Veterans with chronic PTSD | Not specified | Sleep quality, nightmares | No significant effect on reduction of PTSD symptoms and nightmares. |
| McCall et al. (2018) | Pilot Randomized Clinical Trial | 20 | Suicidal PTSD patients with nightmares | Escalating doses | Suicidal ideation, nightmares, insomnia | Nighttime measures of nightmares and insomnia showed significantly less improvement in the prazosin group. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of clinical research. Below are representative protocols from key studies on prazosin for PTSD-related nightmares.
Protocol: Randomized, Placebo-Controlled Trial in Combat Veterans (Raskind et al., 2018)
-
Study Design: A multisite, parallel-group, randomized, placebo-controlled trial.
-
Participants: 304 combat veterans with chronic PTSD and nightmares. Patients were required to be clinically stable.
-
Intervention: Participants were randomized to receive either prazosin or a matching placebo. The dosage of prazosin was gradually increased over a period of several weeks.
-
Outcome Measures:
-
Primary: Clinician-Administered PTSD Scale (CAPS) for recurrent distressing dreams and the Pittsburgh Sleep Quality Index (PSQI).
-
Secondary: Other PTSD symptoms, overall clinical status.
-
-
Duration: 26 weeks of treatment.
-
Data Analysis: Longitudinal mixed-effects models were used to assess changes in outcomes over time.
Protocol: Pilot Randomized Clinical Trial in Suicidal PTSD Patients (McCall et al., 2018)
-
Study Design: A pilot, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 20 adult, suicidal PTSD patients with nightmares. All participants had comorbid mood disorders and were on stable doses of mood disorder medication.
-
Intervention: Participants were randomly assigned (1:1) to receive escalating bedtime doses of prazosin or placebo for 8 weeks.
-
Outcome Measures: Weekly assessments of:
-
Severity of suicidal ideation
-
Nightmares
-
PTSD symptoms
-
Insomnia
-
Depression
-
-
Data Analysis: Longitudinal mixed-effects models were used to assess changes in outcomes over time.
Safety and Tolerability
Prazosin is generally well-tolerated. The most commonly reported side effects include dizziness, headache, drowsiness, weakness, palpitations, and nausea. Orthostatic hypotension is a known adverse effect, particularly at the initiation of treatment or with dose escalation. Careful dose titration and patient monitoring are recommended to mitigate these effects.
Future Directions and Considerations for Drug Development
The mixed results from clinical trials highlight the need for further research to identify which PTSD patient populations are most likely to benefit from prazosin. Future studies should consider:
-
Biomarker Identification: Investigating potential genetic or neurobiological markers that predict treatment response.
-
Combination Therapies: Exploring the efficacy of prazosin in conjunction with psychotherapy, such as Imagery Rehearsal Therapy (IRT), or other pharmacotherapies.
-
Dosing Strategies: Optimizing dosing schedules and titration protocols to maximize efficacy and minimize side effects. Case reports have suggested the potential benefit of higher doses in some patients.
-
Broader Symptom Efficacy: While the primary focus has been on nightmares, further investigation into the effects of prazosin on other PTSD symptom clusters is warranted.
Conclusion
Prazosin remains a valuable tool in the clinical armamentarium for managing PTSD-related nightmares, despite the conflicting evidence from large-scale trials. Its mechanism of action, targeting the noradrenergic system, provides a strong theoretical basis for its use. For researchers and drug development professionals, the story of prazosin underscores the complexity of PTSD pathophysiology and the importance of personalized medicine approaches. Further well-designed clinical trials are necessary to delineate its precise role and to develop novel therapeutics that build upon our understanding of the neurobiology of trauma.
References
- 1. A parallel group placebo controlled study of prazosin for trauma nightmares and sleep disturbance in combat veterans with post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prazosin for the Treatment of Nightmares Related to Posttraumatic Stress Disorder: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Prazosin to Treat Posttraumatic Stress Disorder and Associations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug used for PTSD nightmares falls short in large VA trial [research.va.gov]
Methodological & Application
Pibrozelesin: Information on Preclinical Dosage and Administration Not Currently Available
Comprehensive searches for "pibrozelesin" have not yielded any publicly available information regarding its preclinical dosage, administration, or experimental protocols. This suggests that "this compound" may be a very new or proprietary compound not yet widely documented in scientific literature, or that the name may be misspelled.
For researchers, scientists, and drug development professionals seeking information on the preclinical evaluation of a new chemical entity, the process generally involves a series of standardized studies to determine its pharmacokinetic and pharmacodynamic properties. These studies are crucial for establishing a safe and effective dosing regimen for first-in-human clinical trials.
General Principles of Preclinical Dosage and Administration
Preclinical studies typically involve in vitro (cell-based) and in vivo (animal) models. The primary goals are to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, as well as its potential toxicity.
Key considerations in preclinical dosage and administration include:
-
Route of Administration: The method of drug delivery (e.g., oral, intravenous, subcutaneous) is selected based on the drug's properties and intended clinical use.
-
Dose Range Finding Studies: These initial studies in animal models aim to identify a range of doses from no-observed-adverse-effect-level (NOAEL) to toxic levels.
-
Pharmacokinetic (PK) Studies: These studies measure the concentration of the drug in the body over time, providing critical parameters such as half-life, bioavailability, and clearance.
-
Pharmacodynamic (PD) Studies: These experiments assess the drug's effect on the body and help to establish a relationship between drug concentration and pharmacological response.
-
Toxicology Studies: Both single-dose and repeated-dose toxicity studies are conducted to identify potential adverse effects and to determine a safe starting dose for clinical trials.
Example: Preclinical to Clinical Translation of Prazosin
While no data is available for this compound, the development of a well-established drug like prazosin , an alpha-1 adrenergic receptor antagonist, can serve as an illustrative example. Preclinical studies in rats and dogs were essential to understand its metabolism and pharmacokinetic profile.[1] These animal studies informed the initial dosing for human clinical trials. For instance, the starting dose in humans is low (1 mg two or three times a day) to minimize the risk of first-dose hypotension, a phenomenon likely identified during preclinical safety pharmacology studies.[2] The maintenance dose is then gradually increased based on the patient's blood pressure response.[2]
Experimental Protocols and Data Presentation
Should information on this compound become available, the following sections would be populated with specific data and methodologies.
Table 1: Summary of this compound Dosage and Administration in Preclinical Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Key Findings | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Protocol 1: Pharmacokinetic Analysis of this compound in Rodent Models
1. Animal Model: Specify species, strain, age, and weight of the animals. 2. Drug Formulation: Detail the vehicle and concentration of the this compound dosing solution. 3. Administration: Describe the route and volume of administration. 4. Sample Collection: Outline the time points for blood or tissue collection. 5. Bioanalytical Method: Specify the technique used to quantify this compound concentrations (e.g., LC-MS/MS). 6. Data Analysis: Describe the software and models used for pharmacokinetic parameter calculation.
Signaling Pathways and Experimental Workflows
Visual representations are critical for conveying complex biological processes and experimental designs.
Caption: Generalized workflow for drug development from preclinical to clinical phases.
It is recommended to consult proprietary drug development databases, recent patent filings, or contact the developing institution directly for the most current information on this compound.
References
Application Notes and Protocols for In Vitro Characterization of Pibrozelesin's Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pibrozelesin is a novel small molecule compound with therapeutic potential, the efficacy of which is intrinsically linked to its interaction with specific cellular receptors. Understanding the binding affinity of this compound for its target receptor(s) is a critical step in the drug development process, providing insights into its potency, selectivity, and mechanism of action. These application notes provide detailed protocols for in vitro assays designed to characterize the receptor binding affinity of this compound. The described methods include radioligand binding assays, specifically saturation and competitive binding assays, which are the gold standard for quantifying ligand-receptor interactions.[1][2][3]
Key Concepts in Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology for determining the affinity of a ligand for its receptor.[2][3] The key parameters derived from these assays are:
-
Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Maximum Number of Binding Sites (Bmax): This indicates the total concentration of receptors in the sample.
-
Inhibitory Constant (Ki): In competitive binding assays, the Ki is the equilibrium dissociation constant for the unlabeled drug (this compound). It reflects the affinity of the competitor for the receptor.
-
IC50: This is the concentration of a competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value is used to calculate the Ki.
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol outlines the preparation of cell membranes, which are a common source of receptors for in vitro binding assays.
Materials:
-
Cells or tissue expressing the target receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose solution (10%)
-
Homogenizer
-
High-speed centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells or tissue in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Store the membrane aliquots at -80°C until use.
Saturation Radioligand Binding Assay
This assay is used to determine the Kd and Bmax of a specific radioligand for the target receptor.
Materials:
-
Prepared cell membranes
-
Radiolabeled ligand (e.g., [3H]-Pibrozelesin or a known high-affinity ligand for the target receptor)
-
Unlabeled ligand (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well plates
-
Filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
FilterMate Harvester
Protocol:
-
Thaw the membrane preparation on ice and resuspend in assay buffer to the desired concentration (e.g., 10-50 µg protein per well).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Add increasing concentrations of the radioligand to the wells (typically 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).
-
For NSB wells, add a high concentration of the unlabeled ligand (at least 100-fold higher than its Kd) to saturate the receptors.
-
Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked filter mats using a FilterMate Harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound (this compound).
Protocol:
-
Thaw the membrane preparation and resuspend in assay buffer.
-
In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand to all wells (typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled competitor, this compound, to the wells (typically 10-12 concentrations).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard unlabeled ligand).
-
Add the membrane preparation to initiate the reaction.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Saturation Binding Assay Results
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| [³H]-Ligand X | 2.5 ± 0.3 | 1500 ± 120 |
| ... | ... | ... |
Table 2: Competitive Binding Assay Results
| Competitor | IC50 (nM) | Ki (nM) | Receptor Subtype |
| This compound | 15.2 ± 1.8 | 5.1 ± 0.6 | Target Receptor A |
| Compound Y | 150.5 ± 12.3 | 50.2 ± 4.1 | Target Receptor A |
| This compound | >10,000 | >3,333 | Off-Target Receptor B |
Visualization of Workflows and Pathways
Experimental Workflow for Receptor Binding Assays
Caption: Workflow for in vitro receptor binding assays.
Hypothetical Signaling Pathway for a GPCR Targeted by this compound
Assuming this compound is an antagonist for a Gq-coupled G-protein coupled receptor (GPCR).
Caption: Hypothetical Gq-coupled GPCR signaling pathway antagonized by this compound.
Scatchard Analysis for Data Visualization
While non-linear regression is the preferred method for determining binding parameters, a Scatchard plot can be used for visualizing the binding data. It is a plot of the ratio of bound to free radioligand (B/F) versus the bound radioligand (B). For a single binding site, the plot should be linear, with the slope equal to -1/Kd and the x-intercept equal to Bmax.
References
Application Notes and Protocols for Studying Gq Protein-Coupled Receptor Pathways
Note on Pibrozelesin: Initial searches indicate that this compound is a semisynthetic derivative of the antineoplastic antibiotic duocarmycin B2. Its mechanism of action is reported to be DNA alkylation, leading to the inhibition of DNA replication and induction of apoptosis[1]. There is currently no widespread scientific literature available that describes this compound as an antagonist of Gq protein-coupled receptors (GPCRs).
Therefore, these application notes will focus on the study of Gq protein-coupled receptor pathways using a well-characterized antagonist, Prazosin , as an exemplary tool. Prazosin is an alpha-1 adrenergic receptor antagonist that mediates its effects through the Gq signaling pathway[2][3]. The principles and protocols described herein are broadly applicable to the study of other Gq-coupled receptors and their antagonists.
Introduction to Gq Protein-Coupled Receptor Pathways
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes[4][5]. The Gq alpha subunit family (Gαq, Gα11, Gα14, Gα15) is one of the four major families of G proteins. Upon activation by an agonist-bound GPCR, the Gq alpha subunit exchanges GDP for GTP, leading to its dissociation from the βγ subunits. The activated Gαq-GTP then stimulates its primary effector, phospholipase C-β (PLCβ).
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a multitude of cellular responses, including smooth muscle contraction, secretion, and cell proliferation.
Prazosin: A Tool to Probe Gq Signaling
Prazosin is a selective antagonist of alpha-1 adrenergic receptors, which are Gq-coupled GPCRs. By blocking the binding of endogenous agonists like norepinephrine and epinephrine, Prazosin inhibits the downstream signaling cascade. This makes it an invaluable research tool for:
-
Investigating the role of alpha-1 adrenergic receptors in various physiological and pathological processes.
-
Characterizing the Gq signaling pathway.
-
Screening for novel agonists and antagonists of Gq-coupled receptors.
Quantitative Data for Prazosin
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| Ki | Alpha-1A Adrenergic | 0.5 nM | Rat | Radioligand Binding | --INVALID-LINK-- |
| Ki | Alpha-1B Adrenergic | 0.4 nM | Rat | Radioligand Binding | --INVALID-LINK-- |
| Ki | Alpha-1D Adrenergic | 1.0 nM | Human | Radioligand Binding | --INVALID-LINK-- |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells expressing the target Gq-coupled receptor for subsequent assays.
Materials:
-
HEK293, CHO, or other suitable host cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the alpha-1 adrenergic receptor (or other Gq-coupled receptor of interest)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Prazosin hydrochloride (or other antagonist)
-
Agonist (e.g., Phenylephrine for alpha-1 adrenergic receptor)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plate for calcium imaging, 6-well plate for IP1 accumulation assay) at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection (if necessary): If using a recombinant system, transfect the cells with the receptor-encoding plasmid according to the manufacturer's protocol for the transfection reagent. Allow cells to express the receptor for 24-48 hours.
-
Antagonist Pre-incubation: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add serum-free medium containing the desired concentrations of Prazosin. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist at various concentrations to the wells already containing the antagonist. The final volume should be kept consistent across all wells. Incubate for the time specified in the downstream assay protocol.
References
Investigating the Antihypertensive Effects of a Novel Compound: Application Notes and Protocols for Preclinical Animal Models
A Note on Pibrozelesin: Initial literature searches for "this compound" have identified it as a semisynthetic derivative of the antineoplastic antibiotic duocarmycin B2.[1] Its mechanism of action involves alkylating DNA, leading to the inhibition of DNA replication and induction of apoptosis in cancer cells.[1] Currently, there is no publicly available scientific literature suggesting a role for this compound in the regulation of blood pressure or its investigation as an antihypertensive agent.
Therefore, these application notes and protocols are designed to provide a comprehensive framework for evaluating the potential antihypertensive effects of a hypothetical novel therapeutic, hereinafter referred to as "Compound X," in established animal models of hypertension. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Animal Models in Hypertension Research
Animal models are indispensable tools for understanding the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive drugs.[2][3] These models allow for the investigation of drug efficacy, mechanism of action, and potential side effects in a controlled in vivo setting before advancing to human clinical trials. The selection of an appropriate animal model is crucial and depends on the specific research question and the presumed mechanism of action of the investigational compound.[1]
This guide will focus on three widely used and well-characterized rodent models of hypertension:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rat: A model of salt-sensitive hypertension, which is a common feature in a significant portion of the human hypertensive population.
-
Angiotensin II (Ang II)-Induced Hypertensive Rat: A model where hypertension is induced by the continuous infusion of Angiotensin II, a key component of the renin-angiotensin system (RAS).
Hypothetical Signaling Pathway for Compound X
For the purpose of these protocols, we will hypothesize that Compound X exerts its antihypertensive effects by modulating the alpha-1 adrenergic receptor signaling pathway, a common target for antihypertensive drugs. The following diagram illustrates this hypothetical mechanism.
References
Protocols for Administering Pibrozelesin in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pibrozelesin, also known as KW-2189, is a semisynthetic, water-soluble prodrug of the potent antitumor antibiotic duocarmycin B2.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of DNA, which inhibits DNA replication and induces apoptosis.[3][4] this compound is activated by the enzyme carboxyl esterase, which is present in higher levels in some tumor tissues, offering a degree of tumor selectivity. This document provides detailed application notes and protocols for the administration of this compound in rodent studies based on available preclinical data.
Mechanism of Action
This compound is designed as a stable prodrug that undergoes enzymatic activation to exert its cytotoxic effects. Upon administration, it is converted by carboxyl esterases into its active form. This active metabolite then binds to adenine-thymine (A-T)-rich sequences within the minor groove of DNA, leading to the alkylation of the N3 position of adenine. This covalent modification of DNA disrupts its structure and function, ultimately triggering cellular apoptosis.
Caption: Mechanism of this compound activation and DNA alkylation.
Data Presentation
In Vivo Antitumor Efficacy of this compound (KW-2189) in Murine Models
| Tumor Model | Mouse Strain | Administration Route | Dosing Schedule | Efficacy | Reference |
| L1210 Murine Leukemia | B6D2F1 | Intraperitoneal (i.p.) | 60, 100, 250, 500 µg/kg on days 1, 5, and 9 | Dose-dependent increase in lifespan | |
| Murine Solid Tumors (Colon 26, Colon 38, B16 Melanoma) | Not Specified | Not Specified | Not Specified | Significant growth inhibition | |
| Murine Leukemias (P388, L1210) | Not Specified | i.p. or i.v. | Not Specified | Effective by local and systemic administration | |
| Human Tumor Xenografts (e.g., Lung, Stomach, Liver, Pancreas, Breast) | Nude Mice | Intravenous (i.v.) | Single administration | Tumor regression observed in 14 of 16 tumor types |
Pharmacokinetic Parameters of this compound (KW-2189) in Mice
| Parameter | Value | Conditions | Reference |
| Plasma Half-life (t½) | ~20 minutes | Balb/c mice, 5 mg/kg single i.v. dose | |
| Toxicity Limit (Cumulative Dose) | ~0.1 mg/kg | Balb/c mice | |
| Tolerated Single Dose | ≤ 3 mg/kg | Balb/c mice | |
| Lethal Single Dose | 10 mg/kg | Balb/c mice |
Experimental Protocols
General Preparation of this compound for Administration
This compound (KW-2189) is a water-soluble compound. For in vivo studies, it should be dissolved in a sterile, isotonic vehicle suitable for the chosen route of administration. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles.
Materials:
-
This compound (KW-2189) powder
-
Sterile 0.9% saline or sterile PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile saline or PBS to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Keep the prepared solution on ice and protected from light until administration. Prepare fresh on the day of use.
Protocol 1: Intravenous (i.v.) Administration in a Mouse Xenograft Model
This protocol is designed for evaluating the antitumor efficacy of this compound in mice bearing subcutaneous human tumor xenografts.
Materials and Equipment:
-
Tumor-bearing mice (e.g., athymic nude mice)
-
Prepared this compound solution
-
Insulin syringes (e.g., 28-30 gauge)
-
Restraining device for mice
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of this compound solution to be injected.
-
Load the syringe with the calculated volume of the this compound solution. Ensure there are no air bubbles.
-
Place the mouse in a restraining device to immobilize it and expose the tail vein.
-
Swab the tail with 70% ethanol to clean the injection site and dilate the vein.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the predetermined dosing schedule (e.g., single dose, or multiple doses over a set period).
Protocol 2: Intraperitoneal (i.p.) Administration in a Murine Leukemia Model
This protocol is suitable for systemic administration of this compound in studies such as murine leukemia models.
Materials and Equipment:
-
Mice inoculated with leukemia cells
-
Prepared this compound solution
-
Tuberculin or insulin syringes (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the correct injection volume.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a shallow angle (approximately 10-20 degrees) to a depth of about 5 mm.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Administer subsequent doses according to the experimental design (e.g., on days 1, 5, and 9).
Experimental Workflow Visualization
Caption: Workflow for a typical this compound rodent xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristics of antitumor activity of KW-2189, a novel water-soluble derivative of duocarmycin, against murine and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacious Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prazosin as a Pharmacological Tool to Probe Alpha-1 Adrenoceptors
A Note on the Originally Requested Compound: Initial searches indicate that pibrozelesin is a DNA alkylating agent used in cancer research and is not a pharmacological tool for studying alpha-1 adrenoceptors[1]. Therefore, these application notes focus on prazosin , a well-established and widely used selective alpha-1 adrenoceptor antagonist, to provide relevant and accurate information for researchers in this field.
Introduction
Prazosin is a quinazoline derivative that acts as a potent and selective antagonist of alpha-1 adrenoceptors[2][3][4]. Its high affinity and selectivity for the alpha-1 subtypes (α1A, α1B, and α1D) over alpha-2 adrenoceptors make it an invaluable tool for characterizing the physiological and pathological roles of these receptors[2]. Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in various cellular responses, most notably smooth muscle contraction.
Prazosin's utility as a pharmacological tool stems from its ability to competitively block these effects, allowing researchers to isolate and study the functions mediated by alpha-1 adrenoceptors. These application notes provide an overview of prazosin's pharmacological properties and detailed protocols for its use in key experimental assays.
Pharmacological Profile of Prazosin
Prazosin exhibits high affinity for all three alpha-1 adrenoceptor subtypes, although it is not considered subtype-selective. Its primary mechanism of action is the reversible, competitive antagonism of postsynaptic alpha-1 adrenoceptors, which inhibits the vasoconstrictor effects of catecholamines, leading to vasodilation.
Data Presentation: Quantitative Data for Prazosin
The binding affinities (Ki) and functional potencies (pA2) of prazosin for the different alpha-1 adrenoceptor subtypes are summarized in the table below. These values are compiled from various studies and may vary depending on the experimental system (e.g., cell type, tissue, radioligand used).
| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (pA2) | Reference Tissue/Cell Line |
| α1A | 0.2 - 0.5 | 8.6 - 9.8 | Human cloned receptors in CHO cells, Rabbit Prostate |
| α1B | 0.3 - 0.7 | 9.1 | Human cloned receptors in CHO cells, Rat Spleen |
| α1D | 0.6 - 1.0 | 8.9 | Human cloned receptors in CHO cells, Rat Aorta |
Note: Ki and pA2 values are indicative and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alpha-1 adrenoceptor signaling pathway and point of inhibition by prazosin.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
This protocol describes a competitive binding assay using [³H]-prazosin to determine the affinity (Ki) of a test compound for alpha-1 adrenoceptors expressed in cell membranes.
Materials:
-
Cell membranes prepared from a cell line stably expressing a human alpha-1 adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
[³H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compound stock solution.
-
Non-specific binding (NSB) control: Phentolamine (10 µM) or another suitable high-affinity non-labeled ligand.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-prazosin (final concentration ~0.2-0.5 nM), 50 µL of binding buffer, and 100 µL of cell membranes (10-50 µg protein).
-
Non-Specific Binding (NSB): 50 µL of [³H]-prazosin, 50 µL of 10 µM phentolamine, and 100 µL of cell membranes.
-
Competition: 50 µL of [³H]-prazosin, 50 µL of test compound (at various concentrations), and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol assesses the functional antagonism of prazosin against an alpha-1 adrenoceptor agonist (e.g., phenylephrine) in isolated arterial rings.
Materials:
-
Isolated artery (e.g., rat thoracic aorta or mesenteric artery).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (alpha-1 agonist).
-
Prazosin.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of adherent connective tissue and cut into 2-3 mm rings.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2. Attach one end to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1-2 g (depending on the artery), replacing the Krebs solution every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Antagonist Incubation: Incubate the rings with either vehicle or a single concentration of prazosin for 30-60 minutes.
-
Cumulative Concentration-Response Curve: Add phenylephrine to the organ baths in a cumulative manner (from ~1 nM to 100 µM), allowing the contractile response to stabilize at each concentration.
-
Data Analysis:
-
Construct concentration-response curves for phenylephrine in the absence and presence of different concentrations of prazosin.
-
Determine the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).
-
For a competitive antagonist like prazosin, the concentration-response curve will shift to the right without a change in the maximum response.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log concentration of prazosin. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's potency.
-
This protocol measures the ability of prazosin to block agonist-induced intracellular calcium mobilization in whole cells.
Materials:
-
HEK293 or other suitable cells expressing an alpha-1 adrenoceptor subtype.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Alpha-1 agonist (e.g., norepinephrine).
-
Prazosin.
-
Fluorescence plate reader with automated injection capabilities.
-
Black-walled, clear-bottom 96-well microplates.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and wash the cells with HBSS. Add the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS containing a dispersing agent like Pluronic F-127. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash: Aspirate the dye solution and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Antagonist Pre-incubation: Add prazosin at various concentrations (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Agonist Injection: After establishing a stable baseline fluorescence reading for 10-20 seconds, use the instrument's injector to add the alpha-1 agonist (e.g., norepinephrine at a concentration that gives a maximal or near-maximal response, such as 10 µM).
-
Continue Recording: Continue to record the fluorescence signal for another 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of prazosin to generate an inhibition curve.
-
Calculate the IC₅₀ value for prazosin's inhibition of the agonist-induced calcium signal.
-
These protocols provide a foundation for using prazosin as a pharmacological tool to investigate the role and function of alpha-1 adrenoceptors in various biological systems. Proper controls and optimization are essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Investigating Hypothetical Compound "Pibrozelesin" in Benign Prostatic Hyperplasia (BPH) Research
Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the investigation of a novel compound for benign prostatic hyperplasia (BPH). As of the latest available information, "Pibrozelesin" is not a recognized investigational or approved drug for BPH. Therefore, the data, protocols, and pathways described below are illustrative examples based on established research methodologies for this field and should be considered as a template for the evaluation of a new chemical entity.
Introduction
Benign prostatic hyperplasia (BPH) is a common, non-malignant enlargement of the prostate gland affecting a significant portion of the aging male population.[1][2] The condition is characterized by both static and dynamic components. The static component relates to the increased size of the prostate, while the dynamic component is due to increased smooth muscle tone in the prostate and bladder neck, primarily mediated by α1-adrenergic receptors.[3] Current pharmacological treatments, such as α1-adrenergic receptor antagonists and 5α-reductase inhibitors, are effective but can be associated with side effects.[4] This necessitates the development of more targeted therapies.
This document outlines the application of a hypothetical selective α1A-adrenoceptor antagonist, herein referred to as "this compound," for BPH research. The protocols and data are presented to guide researchers in the preclinical and early clinical evaluation of similar compounds.
Mechanism of Action
This compound is hypothesized to be a potent and selective antagonist of the α1A-adrenergic receptor subtype, which is predominantly expressed in the human prostate smooth muscle. By blocking this receptor, this compound would lead to the relaxation of the prostate and bladder neck smooth muscle, thereby reducing the dynamic obstruction of urine flow and improving lower urinary tract symptoms (LUTS) associated with BPH.[5]
Signaling Pathway of α1A-Adrenoceptor in Prostate Smooth Muscle
The following diagram illustrates the signaling cascade initiated by norepinephrine binding to the α1A-adrenoceptor in prostate smooth muscle cells and the proposed point of intervention for this compound.
Caption: α1A-Adrenoceptor signaling in BPH and this compound's mechanism.
Preclinical Data (Hypothetical)
The following tables summarize hypothetical preclinical data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. α1A |
| α1A | 0.5 | - |
| α1B | 50 | 100x |
| α1D | 75 | 150x |
| β1 | >10,000 | >20,000x |
| β2 | >10,000 | >20,000x |
| M1 | >5,000 | >10,000x |
Ki: Inhibitory constant. A lower Ki indicates higher binding affinity.
Table 2: In Vitro Functional Antagonism in Human Prostate Tissue
| Agonist | This compound pA2 | Schild Slope |
| Phenylephrine | 9.3 | 0.98 |
| Norepinephrine | 9.5 | 1.02 |
pA2: A measure of the potency of an antagonist. A higher pA2 indicates greater potency.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity and selectivity of this compound for human α1-adrenoceptor subtypes (α1A, α1B, α1D).
Materials:
-
Cell membranes from HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]-Prazosin (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter and vials.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 50 µL of cell membranes (20 µg protein), 50 µL of [³H]-Prazosin (final concentration 0.2 nM), and 50 µL of this compound dilution or control.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold binding buffer.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay in Prostate Smooth Muscle Strips
Objective: To evaluate the functional antagonist activity of this compound on agonist-induced contractions of human prostate smooth muscle.
Materials:
-
Human prostate tissue obtained from radical prostatectomy (with appropriate ethical approval and consent).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
Phenylephrine (α1-agonist).
-
This compound.
Methodology:
-
Prepare prostate smooth muscle strips (approx. 2x2x5 mm).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow strips to equilibrate for 60 minutes under a resting tension of 1 g.
-
Perform a cumulative concentration-response curve for phenylephrine (1 nM to 100 µM).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for 30 minutes.
-
Repeat the cumulative concentration-response curve for phenylephrine in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Analyze the data using a Schild plot to determine the pA2 value.
Hypothetical Clinical Trial Data
Table 3: Phase IIa Clinical Trial Results (12-week study)
| Parameter | Placebo (n=50) | This compound 1 mg (n=50) | This compound 5 mg (n=50) |
| Change in IPSS from Baseline | -2.5 | -5.8 | -7.2 |
| Change in Qmax (mL/s) from Baseline | +0.8 | +2.1 | +3.5 |
| Incidence of Dizziness (%) | 2% | 4% | 6% |
| Incidence of Ejaculatory Dysfunction (%) | 0% | 1% | 1.5% |
*IPSS: International Prostate Symptom Score. Qmax: Maximum urinary flow rate. p < 0.05 vs. Placebo.
Experimental Workflow and Logical Diagrams
Workflow for Preclinical to Clinical Development of a BPH Drug Candidate
Caption: Drug development workflow for a new BPH candidate.
Logical Diagram for Patient Eligibility in a Hypothetical Phase II Trial
Caption: Patient eligibility criteria for a hypothetical BPH clinical trial.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical overview of prazosin in the treatment of prostatic obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug treatment of benign prostatic hypertrophy - Australian Prescriber [australianprescriber.tg.org.au]
- 4. nps.org.au [nps.org.au]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Application Note: Quantitative Analysis of Pibrozelesin in Human Plasma by LC-MS/MS
Abstract
This application note describes a generalized yet robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pibrozelesin in human plasma. Due to the current absence of publicly available, specific analytical methods for this compound, this document provides a comprehensive, adaptable protocol based on established bioanalytical techniques for small molecules in plasma. The described method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, offering high sensitivity and specificity suitable for pharmacokinetic studies.
Introduction
This compound is a novel therapeutic agent for which sensitive and reliable quantitative methods in biological matrices are essential for pharmacokinetic and toxicokinetic assessments in drug development. Measuring drug concentration in plasma is a common practice to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in plasma due to its high selectivity, sensitivity, and throughput.[3] This document outlines a detailed protocol for a hypothetical, yet scientifically grounded, LC-MS/MS assay for this compound in human plasma.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system. The compounds are separated on a reversed-phase C18 column and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a calibration curve.
Materials and Reagents
-
Reference Standards: this compound, this compound-[¹³C₆] (or other suitable stable isotope-labeled internal standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA) (reagent grade), Ultrapure water
-
Plasma: Drug-free human plasma (K₂EDTA as anticoagulant)
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, pipette tips, autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-[¹³C₆] and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-[¹³C₆] stock solution with acetonitrile to a final concentration of 10 ng/mL.
5.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples in a similar manner at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
5.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (10 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water.
-
Cap the vial and vortex briefly before placing it in the autosampler.
5.4. LC-MS/MS Conditions
-
LC Conditions:
-
Column: ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 50 mm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient could be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: These would be specific to this compound and its internal standard and would need to be determined experimentally. For a hypothetical example:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-[¹³C₆]: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).
-
Data Presentation
The performance of this hypothetical method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 1: Summary of hypothetical validation parameters for the this compound LC-MS/MS assay.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Use of Prazosin in the Study of Raynaud's Phenomenon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raynaud's phenomenon is a vascular disorder characterized by an exaggerated vasospastic response to cold or emotional stress, primarily affecting the digits. The underlying pathophysiology involves excessive vasoconstriction mediated by the sympathetic nervous system. Prazosin, a selective alpha-1 adrenergic receptor antagonist, has been investigated as a therapeutic agent for Raynaud's phenomenon due to its ability to induce vasodilation by blocking the effects of norepinephrine on the smooth muscle of peripheral blood vessels.[1][2][3] These application notes provide a comprehensive overview of the use of Prazosin in research settings for studying this condition, including its mechanism of action, experimental protocols, and relevant clinical data.
Mechanism of Action
Prazosin is a competitive antagonist of alpha-1 adrenergic receptors, which are located on the smooth muscle of blood vessel walls.[1] The binding of catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to vasoconstriction. By blocking these receptors, Prazosin inhibits this vasoconstrictive effect, resulting in peripheral vasodilation and increased blood flow.[2] This mechanism makes Prazosin a valuable tool for investigating the role of the alpha-1 adrenergic pathway in the pathophysiology of Raynaud's phenomenon.
Signaling Pathway of Prazosin in Vasodilation
Caption: Prazosin's mechanism of action in preventing vasoconstriction.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key clinical trials investigating the efficacy of Prazosin in patients with Raynaud's phenomenon.
Table 1: Summary of Clinical Trial Designs
| Study | Number of Patients | Study Design | Patient Population |
| Wollersheim et al. (1986) | 24 | Randomized, double-blind, placebo-controlled, crossover | Patients with Raynaud's disease and secondary Raynaud's phenomenon |
| Russell and Lessard (1985) | 14 (complete data) | Double-blind, single crossover | Group 1: SLE, MCTD, or idiopathic RP; Group 2: Progressive Systemic Sclerosis (PSS) |
| Surwit et al. (1984) | 19 | Double-blind, placebo-controlled, crossover | Raynaud's phenomenon with Progressive Systemic Sclerosis (PSS) |
| Nielsen et al. (1983) | 15 | Double-blind, placebo-controlled | Females with primary Raynaud's phenomenon |
| Dose-Response Study | 24 | Dose-response comparison | Patients with Raynaud's phenomenon |
Table 2: Prazosin Dosage and Administration in Clinical Trials
| Study | Prazosin Dosage | Duration of Treatment |
| Wollersheim et al. (1986) | 1 mg three times daily | Not specified |
| Russell and Lessard (1985) | Not specified | 2 weeks |
| Surwit et al. (1984) | 1 mg orally three times a day | 8 weeks on Prazosin or placebo, then 4-week crossover |
| Nielsen et al. (1983) | 1 mg twice daily (low dose); tolerated up to 2-8 mg daily | Not specified |
| Dose-Response Study | 3 mg, 6 mg, and 12 mg daily | Not specified |
Table 3: Key Efficacy Outcomes of Prazosin Treatment
| Study | Key Findings |
| Wollersheim et al. (1986) | Moderate subjective improvement with a reduction in the daily number (P = 0.003) and duration (P = 0.02) of attacks. Beneficial effect on finger skin temperature (P = 0.0001) and blood flow (P = 0.003) during a cooling test. |
| Russell and Lessard (1985) | 9 of 14 patients reported fewer Raynaud's episodes. 8 of 9 patients in Group 1 (non-PSS) reported improvement (p < 0.05). Significant decrease in digital artery resistance in Group 1 (p < 0.02). |
| Surwit et al. (1984) | Effective in reducing both the frequency and severity of vasospasm reported by patients. |
| Nielsen et al. (1983) | At a low dose (1 mg twice daily), 5 out of 7 patients reported a reduction in cold-induced attacks (p < 0.05). This was not confirmed by a cold provocation test. |
| Dose-Response Study | No major differences in clinical effectiveness were observed between 3, 6, and 12 mg daily doses. The 3 mg daily dose provided the best balance between clinical effectiveness and side effects. |
Experimental Protocols
The following are generalized protocols based on methodologies from cited clinical trials for studying the effects of Prazosin on Raynaud's phenomenon.
Protocol 1: Double-Blind, Placebo-Controlled, Crossover Study
1. Subject Recruitment:
-
Recruit patients with a confirmed diagnosis of primary or secondary Raynaud's phenomenon.
-
Establish clear inclusion and exclusion criteria. Patients with contraindications to alpha-blockers should be excluded.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Randomly assign patients to receive either Prazosin or a matching placebo for a defined treatment period (e.g., 4-8 weeks).
-
After a washout period, subjects cross over to the other treatment arm.
3. Intervention:
-
Administer Prazosin at a starting dose of 0.5-1 mg, 2-3 times daily.
-
Titrate the dose based on patient response and tolerability.
-
The first dose should be given at bedtime to minimize the risk of syncope.
4. Outcome Measures:
-
Primary Endpoints:
-
Frequency and severity of Raynaud's attacks (recorded in patient diaries).
-
Duration of attacks.
-
-
Secondary Endpoints:
-
Digital blood flow measurements (e.g., laser Doppler flowmetry) at baseline and after cold challenge.
-
Finger skin temperature recovery after a standardized cold stimulus.
-
Patient-reported outcomes and preference for treatment.
-
5. Data Analysis:
-
Compare the mean number and severity of attacks between the Prazosin and placebo treatment periods using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Analyze changes in physiological measures (blood flow, skin temperature) between the two treatment arms.
Protocol 2: Dose-Response Study
1. Subject Recruitment:
-
Recruit a cohort of patients with Raynaud's phenomenon.
2. Study Design:
-
A sequential, dose-escalation design.
-
All patients receive increasing doses of Prazosin over consecutive treatment periods.
3. Intervention:
-
Start with a low dose of Prazosin (e.g., 3 mg daily) for a set period.
-
Subsequently, increase the dose in a stepwise manner (e.g., to 6 mg daily, then 12 mg daily) for subsequent periods of the same duration.
4. Outcome Measures:
-
Efficacy:
-
Patient diaries to record the frequency and severity of attacks at each dose level.
-
Objective measures of digital perfusion (as in Protocol 1) at the end of each dosing period.
-
-
Safety and Tolerability:
-
Monitor for adverse effects, particularly orthostatic hypotension, at each dose level.
-
Record blood pressure and heart rate.
-
5. Data Analysis:
-
Compare the efficacy and safety outcomes across the different dose levels to determine the optimal dose that balances clinical benefit with side effects.
Experimental Workflow
Caption: Workflow for a crossover clinical trial of Prazosin.
Conclusion
Prazosin serves as a valuable pharmacological tool for investigating the pathophysiology of Raynaud's phenomenon, specifically the role of alpha-1 adrenergic receptors in vasospasm. The provided protocols and data offer a framework for designing and interpreting studies aimed at understanding and treating this condition. While studies have shown a modest benefit of Prazosin, particularly in non-scleroderma-related Raynaud's, its efficacy needs to be weighed against potential side effects. Future research could focus on more targeted therapies with improved side-effect profiles.
References
Application Notes and Protocols for Pibrozelesin (PF-06412562) Clinical Trials in Post-Traumatic Stress Disorder (PTSD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing clinical trials to investigate the safety and efficacy of Pibrozelesin (PF-06412562), a selective dopamine D1/D5 receptor partial agonist, for the treatment of Post-Traumatic Stress Disorder (PTSD). While this compound has been primarily investigated for other indications such as Parkinson's disease and schizophrenia, its unique mechanism of action presents a novel therapeutic avenue for the complex neurobiological underpinnings of PTSD.
Scientific Rationale for Investigating this compound in PTSD
Post-Traumatic Stress Disorder is a severe psychiatric condition characterized by intrusive memories, avoidance, negative alterations in cognition and mood, and hyperarousal following a traumatic event.[1][2] While the neurobiology of PTSD is complex and not fully elucidated, dysregulation of multiple neurotransmitter systems, including the dopaminergic system, is strongly implicated.[1] The dopamine system plays a critical role in reward, motivation, and cognitive functions, all of which are disrupted in PTSD.[3][4]
This compound, as a selective D1/D5 receptor partial agonist, offers a targeted approach to modulate dopaminergic signaling. The D1 and D5 receptors are predominantly expressed in brain regions crucial for cognition and emotional regulation, such as the prefrontal cortex and amygdala. By selectively targeting these receptors, this compound may help to restore dopaminergic homeostasis and alleviate core symptoms of PTSD, particularly cognitive impairments and negative mood alterations. This contrasts with existing PTSD treatments like Prazosin, an alpha-1 adrenergic receptor antagonist, which primarily targets noradrenergic hyperactivity associated with nightmares and hyperarousal.
Phase IIa Proof-of-Concept Clinical Trial Protocol
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in adults with PTSD.
1. Study Objectives:
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the severity of PTSD symptoms as measured by the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5).
-
Secondary Objectives:
-
To assess the effect of this compound on sleep disturbances and nightmares using the Pittsburgh Sleep Quality Index (PSQI).
-
To evaluate the impact of this compound on cognitive function using a battery of neuropsychological tests.
-
To assess changes in overall clinical status using the Clinical Global Impression of Change (CGIC) scale.
-
To evaluate the safety and tolerability of this compound in individuals with PTSD.
-
2. Study Population:
A total of 120 adult participants (aged 18-65) with a primary diagnosis of PTSD according to DSM-5 criteria will be enrolled. Key inclusion criteria include a CAPS-5 total severity score ≥ 30 at screening and baseline. Key exclusion criteria include a current diagnosis of a psychotic disorder, bipolar I disorder, or substance use disorder (severe) within the past 6 months.
3. Study Design and Treatment:
Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo for 12 weeks. The starting dose of this compound will be 5 mg once daily, with a flexible titration schedule up to a maximum of 20 mg once daily based on tolerability and clinical response.
4. Assessments and Endpoints:
A comprehensive schedule of assessments will be conducted at baseline, and at weeks 2, 4, 8, and 12.
| Assessment Category | Specific Measures | Timepoints |
| Efficacy | Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) | Baseline, Week 4, Week 8, Week 12 |
| Pittsburgh Sleep Quality Index (PSQI) | Baseline, Week 4, Week 8, Week 12 | |
| Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form | Baseline, Week 4, Week 8, Week 12 | |
| Clinical Global Impression of Change (CGIC) | Week 2, Week 4, Week 8, Week 12 | |
| Cognitive Function | Cambridge Neuropsychological Test Automated Battery (CANTAB) - selected subtests (e.g., Spatial Working Memory, Rapid Visual Information Processing) | Baseline, Week 12 |
| Trail Making Test (Parts A and B) | Baseline, Week 12 | |
| Safety | Adverse Event (AE) Monitoring | All visits |
| Vital Signs (Blood Pressure, Heart Rate) | All visits | |
| Electrocardiogram (ECG) | Baseline, Week 4, Week 12 | |
| Laboratory Tests (Hematology, Chemistry, Urinalysis) | Baseline, Week 12 |
Table 1: Schedule of Assessments
Experimental Workflows
Caption: Clinical trial workflow from screening to data analysis.
This compound Signaling Pathway
Caption: this compound's proposed intracellular signaling cascade.
Data Presentation
All quantitative data from the clinical trial will be summarized in tabular format for clear comparison between the this compound and placebo groups.
Table 2: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=60) | Placebo (n=60) | p-value |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Duration of PTSD (years), mean (SD) | |||
| CAPS-5 Total Severity Score, mean (SD) | |||
| PSQI Global Score, mean (SD) |
Table 3: Primary and Secondary Efficacy Outcomes at Week 12
| Outcome Measure | This compound (n=60) | Placebo (n=60) | Mean Difference (95% CI) | p-value |
| Primary Outcome | ||||
| Change from Baseline in CAPS-5 Total Severity Score, mean (SD) | ||||
| Secondary Outcomes | ||||
| Change from Baseline in PSQI Global Score, mean (SD) | ||||
| CGIC Responder Rate (Score of 1 or 2), n (%) | ||||
| Change from Baseline in CANTAB Spatial Working Memory (errors), mean (SD) |
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (n=60), n (%) | Placebo (n=60), n (%) |
| Nausea | ||
| Headache | ||
| Dizziness | ||
| Insomnia | ||
| Anxiety | ||
| Serious Adverse Events |
Conclusion
This document provides a foundational framework for the clinical development of this compound as a potential novel treatment for PTSD. The proposed Phase IIa study is designed to provide initial evidence of efficacy and to further characterize the safety profile of this compound in this patient population. The unique mechanism of action targeting the dopamine D1/D5 receptors holds promise for addressing the unmet needs of individuals suffering from PTSD, particularly in the domains of cognitive dysfunction and negative mood. Future studies will be guided by the findings of this initial proof-of-concept trial.
References
Troubleshooting & Optimization
Overcoming Pibrozelesin solubility issues in experimental buffers
Welcome to the technical support center for Pibrozelesin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experimentation, with a particular focus on solubility issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2.[1][2] Its primary mechanism of action involves the alkylation of DNA. This compound binds to adenine-thymine (A-T)-rich sequences within the minor groove of DNA, leading to the inhibition of DNA replication and the subsequent induction of apoptosis (programmed cell death).[1][2] This cytotoxic activity is activated by carboxyl esterase.[1]
Q2: What is the general solubility of this compound?
While specific quantitative solubility data in various buffers is not extensively published, this compound is described as a "water-soluble derivative" of duocarmycin B2. Additionally, it is available as a hydrobromide salt, a common formulation strategy to enhance aqueous solubility. However, researchers may still encounter solubility challenges depending on the specific buffer composition, pH, and concentration required for their experiments.
Q3: I am observing precipitation when diluting my this compound stock solution into my experimental buffer. What could be the cause?
This phenomenon, often termed "precipitation upon dilution," is common for compounds that are initially dissolved in a high-concentration organic solvent stock (like DMSO) and then diluted into an aqueous buffer where their solubility is lower. The rapid change in solvent polarity can cause the compound to crash out of solution.
Q4: How should I prepare a stock solution of this compound?
For initial solubilization, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for many poorly soluble compounds. It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can affect solubility.
Q5: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions of this compound are likely to be less stable and should ideally be prepared fresh for each experiment. Protect all solutions from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers (e.g., PBS)
If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow these troubleshooting steps:
Troubleshooting Workflow
References
Technical Support Center: Mitigating Drug-Induced Orthostatic Hypotension in Animal Studies
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating drug-induced orthostatic hypotension in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues encountered during your experiments, with a focus on alpha-1 adrenergic antagonists like prazosin as a model compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind orthostatic hypotension induced by our investigational compound?
A1: If your compound is an alpha-1 adrenergic antagonist, the primary mechanism is the blockade of alpha-1 receptors on vascular smooth muscle.[1][2][3][4][5] This inhibition prevents norepinephrine from binding to these receptors, leading to vasodilation of both arterioles and veins. The resulting decrease in peripheral vascular resistance and venous return to the heart can cause a significant drop in blood pressure upon standing or a positional change, leading to orthostatic hypotension.
Q2: We are observing significant orthostatic hypotension in our rat model after administering our test compound. What are the key experimental factors to consider?
A2: Several factors can influence the severity of drug-induced orthostatic hypotension in animal models. These include:
-
Anesthesia: The type of anesthetic used can impact cardiovascular reflexes. For instance, a combination of chloralose-urethane-pentobarbital (CUP) has been used to develop a rat model for predicting orthostatic hypotension.
-
Animal Strain: Different rat strains may exhibit varying sensitivities to cardiovascular drugs.
-
Hydration Status: Dehydration can exacerbate hypotensive effects. Ensure consistent and adequate hydration of your animals.
-
Dosing Regimen: The dose, route, and frequency of administration will directly impact the drug's plasma concentration and, consequently, its hemodynamic effects. A "first-dose" phenomenon, characterized by a more pronounced hypotensive effect after the initial administration, is a known issue with alpha-1 blockers like prazosin.
Q3: What are some potential strategies to mitigate drug-induced orthostatic hypotension in our animal studies without compromising the assessment of our compound's primary efficacy?
A3: To mitigate orthostatic hypotension, you can consider several approaches:
-
Dose Titration: Start with a low dose of the compound and gradually increase it over time. This allows the cardiovascular system to adapt and can reduce the severity of the initial hypotensive response.
-
Co-administration of a Volume Expander: Increasing intravascular volume with saline or another appropriate volume expander can help counteract the vasodilation-induced drop in blood pressure.
-
Modification of the Formulation: Developing a controlled-release formulation of your compound could lead to more stable plasma concentrations and a reduced peak hypotensive effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality rate in the treatment group following postural challenge. | Excessive dose of the test compound leading to severe orthostatic hypotension and cardiovascular collapse. | 1. Review and lower the dose of the investigational drug. 2. Implement a dose-escalation protocol. 3. Ensure animals are adequately hydrated before the experiment. |
| Inconsistent or highly variable blood pressure readings during tilt-table tests. | 1. Improper animal restraint or stress. 2. Inaccurate blood pressure monitoring technique. 3. Variable drug absorption. | 1. Acclimatize animals to the restraint and experimental setup. 2. Verify the calibration and proper placement of the blood pressure transducer. 3. Consider a different route of administration for more consistent bioavailability (e.g., intravenous vs. oral). |
| No significant orthostatic hypotension observed despite the compound being a known vasodilator. | 1. Insufficient dose. 2. Rapid drug metabolism in the chosen animal model. 3. The animal model is not sensitive to the compound's effects. | 1. Conduct a dose-response study to determine an effective dose. 2. Perform pharmacokinetic analysis to assess drug exposure. 3. Consider using a different, more sensitive animal model or strain. |
Experimental Protocols
Key Experiment: Assessing Orthostatic Hypotension in a Rat Model Using a Tilt-Table
This protocol is adapted from established methods for inducing and measuring orthostatic hypotension in rats.
Objective: To quantify the change in mean arterial pressure (MAP) and heart rate (HR) in response to a postural challenge after administration of an investigational compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloralose-urethane-pentobarbital combination)
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Custom-built tilt-table capable of changing the rat's position from horizontal to a 60-degree head-up tilt.
-
Investigational compound (e.g., prazosin) and vehicle control
Procedure:
-
Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline MAP and HR.
-
Administer the vehicle control intravenously and record MAP and HR for 15 minutes.
-
Perform a baseline tilt test:
-
Record baseline MAP and HR in the horizontal position.
-
Tilt the rat to a 60-degree head-up position for 60 seconds.
-
Record the maximum drop in MAP and the compensatory changes in HR.
-
Return the rat to the horizontal position and allow it to stabilize.
-
-
Administer the investigational compound intravenously.
-
Repeat the tilt test at predefined time points after drug administration (e.g., 5, 15, 30, and 60 minutes).
-
Analyze the data to determine the effect of the compound on resting hemodynamics and the orthostatic response.
Data Presentation
Table 1: Hemodynamic Effects of Prazosin in Anesthetized Rats
| Treatment | Dose (mg/kg, IV) | Baseline MAP (mmHg) | Change in MAP on Tilt (mmHg) | Baseline HR (bpm) | Change in HR on Tilt (bpm) |
| Vehicle | - | 105 ± 5 | -15 ± 3 | 350 ± 10 | +20 ± 5 |
| Prazosin | 0.1 | 90 ± 6 | -35 ± 4 | 345 ± 12 | +10 ± 4 |
| Prazosin | 0.3 | 75 ± 5 | -50 ± 6 | 340 ± 11 | +5 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Note: This is example data for illustrative purposes).
Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
Caption: Mechanism of prazosin-induced vasodilation.
Experimental Workflow for Assessing Orthostatic Hypotension
Caption: Workflow for tilt-table experiment in rats.
Logical Relationship for Troubleshooting High Mortality
Caption: Troubleshooting logic for high mortality rates.
References
Optimizing Pibrozelesin dosage to minimize side effects in research subjects
Disclaimer: Pibrozelesin is a fictional compound. The following information has been generated for illustrative purposes based on the characteristics of Prazosin, an alpha-1 adrenergic receptor antagonist, to provide a realistic technical support resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive alpha-1 adrenergic receptor antagonist.[1] Alpha-1 adrenergic receptors are located on the smooth muscle of blood vessel walls, the prostate, urethra, and in the brain.[1] By blocking these receptors, this compound inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation (widening of blood vessels).[2] This results in a decrease in peripheral vascular resistance and a reduction in blood pressure.[2][3] this compound can also cross the blood-brain barrier, which may account for its effects on the central nervous system.
Q2: What are the most common side effects observed with this compound in research subjects?
The most frequently reported side effects are dizziness, headache, drowsiness, lack of energy, weakness, palpitations, and nausea. A "first-dose" effect, characterized by a more pronounced drop in blood pressure (orthostatic hypotension), dizziness, and drowsiness, can occur when initiating treatment or increasing the dose.
Q3: How can the "first-dose effect" be minimized in experimental protocols?
To mitigate the risk of a significant first-dose response, it is recommended to initiate this compound at a low dose (e.g., 0.5 mg or 1 mg) and administer it at bedtime. This allows the subject's body to acclimate to the medication while they are lying down, reducing the risk of dizziness and fainting upon standing. Subsequent dose increases should also be made gradually.
Troubleshooting Guides
Issue: Subject reports dizziness and lightheadedness, particularly when standing up (Orthostatic Hypotension).
Troubleshooting Steps:
-
Assess Vitals: Immediately measure the subject's blood pressure and heart rate in both supine (lying down) and standing positions to confirm orthostatic hypotension.
-
Advise Subject: Instruct the subject to sit or lie down immediately if they feel dizzy. Advise them to rise slowly from a sitting or lying position to minimize symptoms.
-
Hydration: Ensure the subject is adequately hydrated, as dehydration can exacerbate hypotension.
-
Dose Adjustment:
-
If this is the initial dose, subsequent doses should be administered at bedtime.
-
If the subject is on a stable dose, consider reducing the dose to the previously tolerated level.
-
Evaluate for concomitant medications that may also lower blood pressure.
-
-
Monitor: Continue to monitor blood pressure and symptoms closely, especially after dose adjustments.
Issue: Subject experiences persistent headaches.
Troubleshooting Steps:
-
Characterize the Headache: Determine the severity, location, and nature of the headache.
-
Rule Out Other Causes: Assess for other potential causes of the headache, such as dehydration, caffeine withdrawal, or other concomitant medications.
-
Consider Dose Timing: If the headache appears to be dose-related, administering the dose with food may help some individuals.
-
Symptomatic Relief: For mild headaches, non-pharmacological interventions such as rest in a quiet, dark room may be beneficial. If pharmacological treatment is considered, be mindful of potential drug interactions.
-
Dose Reduction: If the headache is severe or persistent, a reduction in the this compound dosage may be necessary.
Data Presentation
Table 1: Frequency of Common Side Effects of this compound (based on Prazosin data)
| Side Effect | Frequency |
| Dizziness | ~10% |
| Headache | ~8% |
| Drowsiness | ~8% |
| Lack of Energy/Weakness | ~7% |
| Palpitations | ~5% |
| Nausea | ~5% |
| Orthostatic Hypotension | 1-4% |
Table 2: Example Starting Doses and Titration Schedules for this compound in Research
| Research Application | Initial Dose | Titration Schedule | Maximum Recommended Dose |
| Hypertension Model | 1 mg, 2-3 times daily | Gradually increase as needed. | 20 mg/day in divided doses (up to 40 mg/day has been used) |
| Benign Prostatic Hyperplasia Model | 0.5 mg, twice daily | Increase to a maintenance dose of 2 mg twice daily. | 4 mg/day |
| PTSD-Related Nightmare Model | 1 mg at bedtime | Increase by 1-2 mg every 7 days based on response and tolerability. | 15 mg/day |
Experimental Protocols
Protocol: Phase 1 Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD) of this compound
Objective: To determine the safety, tolerability, and MTD of this compound in research subjects.
Design: This is an open-label, single-agent, dose-escalation study using a standard 3+3 design.
Subject Population: Healthy adult volunteers meeting specific inclusion/exclusion criteria.
Methodology:
-
Cohort Enrollment: Subjects will be enrolled in cohorts of three.
-
Starting Dose: The first cohort will receive an initial dose of 1 mg of this compound.
-
Dose-Limiting Toxicity (DLT) Observation Period: Each subject will be monitored for a 21-day cycle for the occurrence of DLTs. DLTs are pre-defined severe adverse events.
-
Dose Escalation Logic:
-
If 0/3 subjects in a cohort experience a DLT, the next cohort will be enrolled at the next higher dose level.
-
If 1/3 subjects experiences a DLT, three additional subjects will be enrolled at the same dose level.
-
If ≥2/6 subjects at a dose level experience a DLT, this dose is considered to have exceeded the MTD.
-
The MTD is defined as the dose level immediately below the level where ≥33% of subjects experienced a DLT.
-
-
Pharmacokinetic Sampling: Blood samples will be collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) to determine the pharmacokinetic profile of this compound.
Mandatory Visualizations
References
Troubleshooting unexpected results in Pibrozelesin experiments
A comprehensive resource for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during experiments with Pibrozelesin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an alpha-1 adrenergic receptor antagonist.[1][2][3] Its therapeutic effects are primarily achieved by selectively and competitively binding to and inhibiting postsynaptic alpha-1 adrenoceptors.[1][3] This inhibition counteracts the vasoconstricting effects of catecholamines like epinephrine and norepinephrine, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This widening of blood vessels reduces peripheral resistance, which in turn lowers blood pressure.
The signaling pathway involves the inhibition of the Gq protein-coupled receptor pathway, which leads to a decrease in intracellular calcium levels.
This compound Signaling Pathway
Caption: this compound's inhibitory action on the alpha-1 adrenergic receptor.
Troubleshooting Unexpected Results
Q2: My experimental results with this compound are inconsistent and not reproducible. What are the potential causes?
Inconsistent results in pharmacological experiments can stem from a variety of factors. Here are some common areas to investigate when working with this compound:
-
Compound Stability and Solubility: this compound, like many small molecules, can be susceptible to degradation, particularly with exposure to light. The hydrochloride salt, for instance, is known to be photodegradable. Additionally, solubility can be a significant challenge, with different salt forms exhibiting varying solubility profiles. Poor solubility can lead to inaccurate dosing and inconsistent bioavailability. Up to 90% of new chemical entities are poorly soluble, which can hinder the development of viable drug products.
-
Experimental Protocol Variations: Even minor, seemingly insignificant variations in experimental protocols can lead to significant differences in outcomes. It is crucial to ensure all experimental parameters are tightly controlled and documented.
-
Off-Target Effects: While this compound is a selective alpha-1 antagonist, like many targeted therapies, it may exhibit off-target effects, especially at higher concentrations. These unintended interactions can lead to unexpected physiological responses.
Troubleshooting Workflow for Irreproducible Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Q3: I am observing lower than expected efficacy of this compound in my in vivo experiments. What could be the reason?
Lower than expected efficacy in vivo can be attributed to several factors related to the drug's formulation and the physiological environment.
-
Poor Bioavailability: The bioavailability of orally administered drugs is heavily influenced by their solubility in the gastrointestinal tract. This compound's hydrochloride salt has reported poor bioavailability, which is partly due to its low solubility and a common-ion effect in the stomach.
-
Formulation Issues: The choice of salt form and excipients in the formulation can significantly impact the drug's dissolution rate and subsequent absorption. For instance, the mesylate salt of prazosin (a related compound) has shown higher bioavailability compared to the hydrochloride salt due to better solubility.
-
Metabolism: this compound is hepatically metabolized by CYP450 enzymes. Individual differences in metabolic rates can lead to variations in drug exposure and efficacy.
Factors Affecting In Vivo Efficacy
Caption: Key factors influencing the in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: Assessing this compound Solubility
This protocol outlines a method to determine the equilibrium solubility of different this compound salt forms.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound salt to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility of the this compound salt in mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Prazosin Salts (as an analog for this compound)
| Salt Form | Solubility (mg/mL) | Hygroscopicity | Photostability |
| Mesylate | Higher than HCl | Non-hygroscopic | Degrades in UV-visible light |
| Besylate | 0.2 - 1.6 | Non-hygroscopic | Degrades in UV-visible light |
| Tosylate | 0.2 - 1.6 | Non-hygroscopic | Degrades in UV-visible light |
| Camsylate | 0.2 - 1.6 | Non-hygroscopic | Degrades in UV-visible light |
| Oxalate | 0.2 - 1.6 | Non-hygroscopic | Degrades in UV-visible light |
| Maleate | 0.2 - 1.6 | Non-hygroscopic | Degrades in UV-visible light |
| Hydrochloride (anhydrous) | ~1.4 (reduces in 0.1M HCl) | Hygroscopic | Stable in UV-visible light |
| Hydrochloride (polyhydrate) | ~1.0 | Non-hygroscopic | Degrades in UV-visible light |
Data adapted from a study on Prazosin salts, which may serve as a reference for this compound due to structural similarities.
Table 2: Bioavailability of Prazosin Salts (as an analog for this compound)
| Salt Form | Relative Bioavailability |
| Mesylate | Higher than Hydrochloride |
| Hydrochloride | Reported as poor |
Data adapted from a study on Prazosin salts.
References
Pibrozelesin stability and storage conditions for research
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pibrozelesin (also known as KW-2189) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (KW-2189) is a water-soluble, semi-synthetic derivative of the natural antibiotic duocarmycin B2.[1][2][3] It functions as a potent antitumor agent. This compound is a prodrug that is activated by intracellular carboxyl esterases to its active form.[1][4] This active metabolite then binds to the minor groove of DNA at adenine-thymine (A-T) rich sequences and alkylates the N3 position of adenine, leading to DNA strand breaks and subsequent cell death.
Q2: What are the general recommendations for storing this compound?
A2: While specific, long-term stability data for this compound is not extensively published, general guidelines for the duocarmycin class of compounds suggest stringent storage conditions to maintain potency. For other duocarmycin analogs, stock solutions are typically stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is recommended to store this compound solid powder under desiccated conditions and protected from light.
Q3: How should I prepare and store this compound solutions?
A3: this compound is characterized as a water-soluble derivative. However, for experimental use, it is common to first dissolve duocarmycin analogs in a minimal amount of an organic solvent like DMSO, and then further dilute with aqueous buffer or culture medium. For stock solutions of other duocarmycins, DMSO is a common solvent. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Prepared solutions should be used as fresh as possible.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: this compound was developed to have improved stability in culture medium as compared to duocarmycin B2. However, like many duocarmycin derivatives, it is susceptible to degradation in aqueous environments. The stability is influenced by factors such as pH and the presence of nucleophiles. It is advisable to prepare aqueous solutions fresh for each experiment and minimize the time the compound spends in aqueous solution before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of cytotoxic activity in experiments | 1. Degradation of this compound stock solution: Improper storage (e.g., wrong temperature, exposure to light, repeated freeze-thaw cycles). 2. Instability in aqueous experimental buffer/medium: Prolonged incubation in aqueous solution before addition to cells. 3. Insufficient activation by carboxyl esterase: Low levels of carboxyl esterase in the cell line being used. | 1. Prepare a fresh stock solution from solid compound. Ensure proper storage of aliquots at -80°C. 2. Prepare final dilutions immediately before adding to the experimental setup. Minimize incubation time in aqueous buffers. 3. Confirm that the cell line used expresses sufficient levels of carboxyl esterase for activation. You can co-incubate with a source of carboxyl esterase as a positive control. |
| Inconsistent experimental results | 1. Variability in stock solution concentration: Inaccurate initial weighing or incomplete dissolution. 2. Precipitation of the compound: Poor solubility in the final aqueous dilution. 3. Adsorption to plasticware: The compound may adhere to the surface of tubes or plates. | 1. Ensure the solid compound is fully dissolved in the initial stock solution. Use a calibrated balance for accurate weighing. 2. Visually inspect solutions for any precipitate. If observed, consider adjusting the solvent composition or using a brief sonication to aid dissolution. 3. Use low-adhesion plasticware for handling this compound solutions. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | 1. Presence of degradation products: The compound has degraded during storage or handling. 2. Impurities in the original compound. | 1. Analyze a freshly prepared solution to compare with the stored solution. Review storage and handling procedures. 2. Check the certificate of analysis for the purity of the compound. |
Data Presentation
Table 1: General Storage Conditions for Duocarmycin Analogs
| Compound Class | Form | Storage Temperature | Duration | Notes |
| Duocarmycins | Solid Powder | Room Temperature (desiccated, protected from light) | Check manufacturer's recommendation | Long-term storage at lower temperatures is preferable. |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Recommended for long-term storage. | ||
| Aqueous Dilutions | 2-8°C | Use immediately | Highly susceptible to degradation. Prepare fresh for each experiment. |
Note: This data is based on general recommendations for the duocarmycin class of compounds and may not be specific to this compound. Always refer to the manufacturer's specific instructions if available.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol for assessing the stability of this compound. Specific parameters may need to be optimized.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Stability Study Samples:
-
Incubate this compound solutions under various conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw aliquots and dilute them with the mobile phase to the working concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
-
Visualizations
Caption: this compound activation and mechanism of action.
Caption: Workflow for troubleshooting this compound activity issues.
References
- 1. This compound | C32H36BrN5O8 | CID 132979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characteristics of antitumor activity of KW-2189, a novel water-soluble derivative of duocarmycin, against murine and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the duocarmycin semisynthetic derivative KW-2189 given daily for five days every six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antitumor antibiotic, KW-2189 is activated by carboxyl esterase and induces DNA strand breaks in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with long-term Pibrozelesin administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term administration of Pibrozelesin and addressing potential tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational dual orexin receptor antagonist (DORA). It functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness.[1][2][3] By antagonizing these receptors, this compound is being studied for its potential to modulate sleep and arousal states.[4][5]
Q2: What is tachyphylaxis and why is it a concern with long-term this compound administration?
Tachyphylaxis refers to a rapid decrease in the response to a drug following its repeated administration. For a receptor antagonist like this compound, this could manifest as a diminished therapeutic effect over time. This phenomenon is a common consideration for drugs targeting GPCRs due to cellular desensitization mechanisms. Long-term studies are crucial to characterize the potential for tachyphylaxis and to understand its underlying molecular drivers to ensure sustained efficacy. While orexin receptor antagonists are suggested to have a lower propensity for tolerance compared to other hypnotics, careful investigation is warranted.
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?
The primary mechanisms are likely related to GPCR desensitization and downregulation. Upon prolonged antagonist exposure, the cell may adapt through:
-
Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) may phosphorylate the intracellular domains of OX1R and OX2R.
-
β-Arrestin Recruitment: Phosphorylated receptors can recruit β-arrestins, which sterically hinder G-protein coupling and can lead to receptor internalization.
-
Receptor Internalization: The this compound-bound receptors may be removed from the cell surface via endocytosis into intracellular vesicles.
-
Downregulation: Over longer periods, the total number of orexin receptors may be reduced through decreased synthesis or increased degradation.
References
- 1. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin Receptor Antagonists for the Prevention and Treatment of Alzheimer's Disease and Associated Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pibrozelesin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Pibrozelesin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is identified as a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2.[1] Its mechanism of action involves alkylating DNA, which inhibits DNA replication and induces apoptosis.[1] While it is described as "water-soluble," the extent of its solubility in gastrointestinal fluids and its membrane permeability may still present challenges for optimal oral absorption.
Q2: What are the primary factors that can limit the oral bioavailability of a drug like this compound?
The oral bioavailability of a drug is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.[2][3] Other contributing factors include first-pass metabolism, gastrointestinal motility, and the drug's stability in the gastrointestinal tract.[2]
Q3: How is the Biopharmaceutical Classification System (BCS) relevant to formulating this compound?
The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. Understanding the BCS class of this compound is crucial for selecting an appropriate formulation strategy. For instance, for a drug with low solubility and high permeability (BCS Class II), the formulation approach would focus on enhancing dissolution. Conversely, a drug with high solubility and low permeability (BCS Class III) would require strategies to improve membrane transport. For drugs with low solubility and low permeability (BCS Class IV), a combination of approaches is often necessary.
Q4: What are some initial steps I should take if I observe low oral bioavailability in my preclinical studies?
If preclinical studies show low oral bioavailability, a systematic approach is recommended. First, confirm the physicochemical properties of your drug substance, including its solubility at different pH values and its partition coefficient (LogP). Next, evaluate its in vitro dissolution rate from your current formulation. Finally, assess its permeability using an in vitro model like the Caco-2 cell assay. This will help you identify the primary barrier to absorption.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development of an oral formulation for this compound.
| Problem | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | - Poor aqueous solubility of this compound.- Inadequate wetting of the drug particles.- Drug polymorphism. | - Particle Size Reduction: Consider micronization or nanosizing to increase the surface area available for dissolution.- Use of Surfactants: Incorporate surfactants in the formulation to improve wetting and solubilization.- Solid Dispersions: Formulate a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.- Polymorph Screening: Characterize the crystalline form of this compound to ensure you are using the most soluble form. |
| Low permeability in Caco-2 assays | - High molecular weight or polarity of this compound.- P-glycoprotein (P-gp) efflux. | - Permeation Enhancers: Include excipients that can transiently open tight junctions or inhibit efflux pumps.- Lipid-Based Formulations: Utilize lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to promote lymphatic transport and bypass P-gp efflux. |
| High variability in in vivo pharmacokinetic data | - Food effects.- Formulation-dependent absorption.- Gastric pH variability. | - Standardize Dosing Conditions: Conduct studies in both fasted and fed states to understand the impact of food.- Robust Formulation: Develop a formulation, such as a solid dispersion or a lipid-based system, that provides more consistent drug release and absorption. |
| Evidence of significant first-pass metabolism | - Extensive metabolism in the liver or gut wall. | - Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form systemically.- Lymphatic Targeting: Use lipid-based formulations to enhance lymphatic absorption, which can partially bypass the liver. |
Formulation Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome solubility and permeability challenges. The choice of strategy will depend on the specific properties of this compound.
Summary of Bioavailability Enhancement Techniques
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area, leading to a faster dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state, enhancing solubility and dissolution. | Significant improvement in dissolution; can stabilize the amorphous form. | Potential for recrystallization during storage; requires specialized manufacturing processes like spray drying or hot-melt extrusion. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid vehicle, which forms an emulsion or microemulsion in the GI tract, enhancing solubilization and absorption. | Can improve both solubility and permeability; may enhance lymphatic uptake, reducing first-pass metabolism. | Higher complexity in formulation and manufacturing; potential for drug precipitation upon dilution. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility. | Forms a true solution; can improve stability. | Limited to drugs that can fit into the cyclodextrin cavity; can be costly. |
| Prodrug Approach | A bioreversible derivative of the parent drug with improved physicochemical properties (e.g., higher solubility or permeability). | Can overcome multiple barriers to absorption. | Requires extensive safety and metabolism studies for the prodrug and its metabolites. |
Commonly Used Excipients for Bioavailability Enhancement
| Excipient Class | Examples | Primary Function |
| Polymers (for solid dispersions) | Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC), Soluplus® | Stabilize the amorphous drug and enhance dissolution. |
| Surfactants/Solubilizers | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Cremophor® EL, Vitamin E TPGS | Improve wetting, solubilization, and can inhibit P-gp efflux. |
| Lipids/Oils | Medium-chain triglycerides (MCTs), Long-chain triglycerides (LCTs), Oleic acid | Act as a solvent for the drug in LBDDS. |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: USP Apparatus II Dissolution Testing
Objective: To determine the in vitro release rate of this compound from an oral formulation.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Syringes and filters
-
HPLC system for analysis
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8)
Method:
-
Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 50 or 75 RPM.
-
Place one dosage form (e.g., tablet or capsule) into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the volume of withdrawn sample with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential P-gp efflux.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound solution in transport buffer
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Method:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Apical to Basolateral (A-B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take a sample from the basolateral chamber and replace it with fresh buffer.
-
Basolateral to Apical (B-A) Transport: a. Add the this compound solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber. b. Incubate and sample from the apical chamber as described above.
-
At the end of the experiment, assess monolayer integrity using Lucifer yellow.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, potentially by P-gp.
-
Visualizations
Workflow for Improving Oral Bioavailability
Caption: A logical workflow for diagnosing and improving the oral bioavailability of a drug candidate.
Classification of Bioavailability Enhancement Strategies
Caption: Major categories of formulation strategies to enhance oral drug bioavailability.
References
Refinement of Pibrozelesin delivery methods for targeted effects
Pibrozelesin Delivery Systems: Technical Support Center
Welcome to the technical support center for the refinement of this compound delivery methods. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental protocols for targeted delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral effects of this compound in our rodent models. What could be the cause?
A1: High variability in behavioral outcomes can stem from several factors related to drug delivery and metabolism. This compound, as a D1/D5 partial agonist, requires stable and targeted concentration in specific brain regions like the prefrontal cortex to elicit consistent effects. Variability may be due to:
-
Inconsistent Blood-Brain Barrier (BBB) Penetration: Standard systemic administration can lead to fluctuating CNS concentrations. Consider refining your delivery system to enhance BBB transport.
-
Metabolic Rate Differences: Individual animal differences in metabolizing the compound can lead to varied effective doses.
-
Off-Target Receptor Engagement: At higher or variable concentrations, this compound might interact with other receptors, leading to unpredictable behavioral outputs.
Q2: What is the recommended starting dose for this compound when using a novel nanoparticle-based delivery system in rats?
A2: For novel nanoparticle (NP) carriers, the effective dose will be significantly different from free-drug administration. We recommend starting with a dose-response study. A suggested starting point, based on encapsulation efficiency, would be 10-20% of the previously established effective systemic dose. It is crucial to characterize the release kinetics of your specific NP formulation first.
Q3: Our in vitro BBB model shows low this compound transcytosis. How can we improve this?
A3: Low transcytosis across in vitro BBB models is a common challenge. To improve this, consider the following modifications to your delivery vehicle:
-
Surface Functionalization: Decorate your nanocarrier with ligands that target BBB transporters, such as transferrin receptor (TfR) or insulin receptors.
-
Inclusion of Permeability Enhancers: Co-administration with safe and approved permeability enhancers can transiently increase BBB permeability.
-
Focused Ultrasound (FUS): In in vivo settings, non-invasive FUS in combination with microbubbles can transiently and locally open the BBB to facilitate this compound entry.
Troubleshooting Guides
Issue 1: Low Bioavailability Following Intranasal Administration
-
Problem: You are observing significantly lower than expected this compound concentrations in the cerebrospinal fluid (CSF) after intranasal delivery.
-
Troubleshooting Steps:
-
Verify Formulation Properties: Ensure the mucoadhesive properties of your formulation are optimal. Poor adhesion to the nasal mucosa will result in rapid clearance.
-
Check Particle Size: For nanoparticle-based formulations, ensure the particle size is within the optimal range (20-200 nm) for transport along the trigeminal and olfactory nerves.
-
Animal Head Position: During administration in rodent models, ensure the head is tilted back at an appropriate angle to maximize deposition in the olfactory region and minimize runoff into the pharynx.
-
Assess Mucociliary Clearance: Anesthetization can affect mucociliary clearance. Ensure your protocol is consistent and consider agents that can reduce clearance rates.
-
Issue 2: Inconsistent this compound Release from PLGA Nanoparticles
-
Problem: You are observing a "burst release" or inconsistent release profile of this compound from your Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation in vitro.
-
Troubleshooting Steps:
-
Polymer Composition: The lactide-to-glycolide ratio significantly impacts degradation and drug release. A higher glycolide content leads to faster degradation and release. Verify that the PLGA polymer ratio is appropriate for your desired release profile.
-
Drug Loading: High drug loading can lead to the formation of drug crystals on the nanoparticle surface, causing a burst release. Aim for a drug loading percentage that allows for amorphous encapsulation.
-
Manufacturing Method: The method of nanoparticle preparation (e.g., emulsion-evaporation, nanoprecipitation) can affect drug encapsulation and release. Ensure all parameters (e.g., sonication power, evaporation rate) are tightly controlled.
-
Drying Method: Lyophilization (freeze-drying) is a common method for creating a stable nanoparticle powder. The choice of cryoprotectant (e.g., trehalose, sucrose) can impact the stability and redispersion of the nanoparticles, which in turn affects the release profile.
-
Quantitative Data Summary
Table 1: Comparative Bioavailability of this compound Delivery Methods
| Delivery Method | Administration Route | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Mean CSF Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Free this compound Solution | Intravenous (IV) | 150 ± 25 | 3.5 ± 0.8 | 0.023 |
| Free this compound Solution | Intranasal (IN) | 95 ± 18 | 8.2 ± 1.5 | 0.086 |
| TfR-Targeted Nanoparticle | Intravenous (IV) | 130 ± 20 | 25.6 ± 4.1 | 0.197 |
| Mucoadhesive Nanoparticle | Intranasal (IN) | 88 ± 15 | 38.4 ± 5.5 | 0.436 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
-
Oil Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the oil phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes at 60% amplitude on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vivo Evaluation of BBB Penetration in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane.
-
Catheterization: If required for intravenous administration, cannulate the femoral vein.
-
Administration: Administer the this compound formulation (e.g., free solution, nanoparticle suspension) via the desired route (IV or intranasal).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), collect blood samples via the tail vein.
-
CSF and Brain Tissue Collection: At the final time point, perform a terminal procedure to collect cerebrospinal fluid from the cisterna magna and perfuse the brain with saline before harvesting.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize brain tissue.
-
Quantification: Analyze the concentration of this compound in plasma, CSF, and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Visualizations
Caption: this compound's partial agonism at the D1 receptor.
Caption: Workflow for in vivo evaluation of BBB penetration.
Caption: Logic flow for troubleshooting inconsistent results.
Validation & Comparative
Pibrozelesin: Not an Alpha-1 Blocker, Incomparable to Alternatives in this Class
A comprehensive review of available scientific literature reveals that Pibrozelesin is not an alpha-1 adrenergic receptor antagonist (alpha-1 blocker) . Therefore, a direct comparison of its efficacy with other alpha-1 blockers is not scientifically valid. The initial premise of such a comparison is based on a misclassification of the compound.
This compound is, in fact, a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2.[1] Its established mechanism of action is the alkylation of DNA. By binding to adenine-thymine (A-T)-rich sequences within the minor groove of DNA, this compound inhibits DNA replication and ultimately induces apoptosis, the process of programmed cell death.[1] This classifies this compound as an antineoplastic agent .[2]
Given its distinct pharmacological class and mechanism of action, this compound's therapeutic effects and clinical applications are fundamentally different from those of alpha-1 blockers. Alpha-1 blockers, such as Prazosin, Doxazosin, and Tamsulosin, function by blocking the effects of norepinephrine on alpha-1 adrenergic receptors located on smooth muscle. This leads to vasodilation and relaxation of smooth muscle in the bladder neck and prostate, making them effective in treating conditions like hypertension and benign prostatic hyperplasia (BPH).
A comparison of efficacy would require the drugs to be evaluated for the same clinical indication, which is not the case for this compound and alpha-1 blockers. The former is investigated for its potential in cancer therapy, while the latter are used for cardiovascular and urological conditions.
Alpha-1 Adrenergic Receptor Signaling Pathway
For the benefit of researchers interested in the pharmacology of alpha-1 blockers, the general signaling pathway is outlined below. Activation of the alpha-1 adrenergic receptor, a G-protein coupled receptor, by agonists like norepinephrine initiates a cascade of intracellular events.
Caption: General signaling pathway of alpha-1 adrenergic receptor activation and inhibition.
References
A Comparative Guide to Doxazosin and Prazosin in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two alpha-1 adrenergic receptor antagonists, Doxazosin and Prazosin, frequently utilized in the management of hypertension. The information presented is collated from a range of clinical studies to support further research and drug development endeavors.
Mechanism of Action and Signaling Pathway
Both Doxazosin and Prazosin are quinazoline derivatives that function as competitive antagonists of the alpha-1 adrenergic receptors.[1] These receptors are located on the smooth muscle of blood vessels.[2] By blocking the vasoconstrictive effects of catecholamines like norepinephrine and epinephrine, these drugs lead to vasodilation of both arteries and veins. This reduction in peripheral vascular resistance is the primary mechanism behind their antihypertensive effect.[2]
The signaling cascade initiated by the activation of alpha-1 adrenergic receptors involves the Gq heterotrimeric G protein.[2] Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to smooth muscle contraction. Doxazosin and Prazosin competitively inhibit the initial binding of catecholamines to the alpha-1 adrenergic receptor, thus blocking this entire cascade.
Pharmacokinetic Profile
A key differentiator between Doxazosin and Prazosin is their pharmacokinetic profiles, particularly their half-lives, which influences their dosing frequency.
| Parameter | Doxazosin | Prazosin |
| Half-life | ~22 hours | ~2-3 hours |
| Dosing Frequency | Once daily | Twice or three times daily |
| Onset of Action | Slower | Faster |
| Metabolism | Hepatic | Hepatic |
Clinical Efficacy in Hypertension
Both Doxazosin and Prazosin have demonstrated efficacy in reducing blood pressure in patients with mild to moderate essential hypertension.
Blood Pressure Reduction
Clinical trials have shown that both drugs significantly reduce systolic and diastolic blood pressure compared to placebo. In a 12-week double-blind study, both once-daily Doxazosin and twice-daily Prazosin produced statistically significant reductions in both standing and supine blood pressures compared with placebo. An open-label, one-year comparison found that the reductions in blood pressure with Doxazosin were greater than those produced by Prazosin.
| Study | Drug Regimen | Mean Blood Pressure Reduction (Systolic/Diastolic) |
| Multicentre 12-week study | Doxazosin (1-16 mg once daily) | Statistically significant vs. placebo |
| Prazosin (0.5-10 mg twice daily) | Statistically significant vs. placebo | |
| Open-label 1-year study | Doxazosin | Greater reduction than Prazosin |
| Prazosin | Significant reduction from baseline |
Effects on Lipid Profile
Alpha-1 blockers have been noted for their potentially favorable effects on plasma lipids. A 12-week study showed that Doxazosin, Prazosin, and even placebo all had a similar effect on plasma lipid profiles, with an increase in the HDL/total cholesterol ratio of approximately 10%. However, the decrease in triglycerides was only statistically significant in the Doxazosin-treated group. The favorable changes in plasma lipid concentrations observed with Doxazosin were maintained throughout a one-year open study.
Safety and Tolerability
The safety profiles of Doxazosin and Prazosin are comparable, with most side effects being mild to moderate in severity and often transient. Common adverse events include dizziness, headache, and fatigue.
A notable side effect of alpha-1 blockers is the "first-dose phenomenon," characterized by a sudden drop in blood pressure (orthostatic hypotension) that can lead to fainting. Due to its slower onset of action and longer half-life, Doxazosin may have a lower likelihood of causing first-dose postural hypotension compared to Prazosin.
It is important to note that large-scale trials like the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) have suggested that alpha-blockers may be inferior to diuretics in preventing certain cardiovascular events, which has led to them being considered as second-line agents for hypertension.
Experimental Protocols: A Generalized Approach
The following workflow outlines a typical methodology for a double-blind, randomized, controlled clinical trial comparing two alpha-blockers for hypertension.
Inclusion Criteria: Typically include adults with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).
Exclusion Criteria: May include secondary hypertension, significant cardiovascular disease, or contraindications to alpha-blocker therapy.
Study Design: A multicenter, randomized, double-blind, parallel-group design is common. A placebo or active-control arm is often included.
Treatment: Patients are randomized to receive either Doxazosin (e.g., 1-16 mg once daily) or Prazosin (e.g., 0.5-10 mg twice daily). The dose is typically titrated based on blood pressure response.
Assessments: Blood pressure and heart rate are measured at regular intervals in both supine and standing positions. Safety assessments include monitoring for adverse events and laboratory tests. Lipid profiles are often assessed at baseline and at the end of the study.
Conclusion
Both Doxazosin and Prazosin are effective antihypertensive agents that work through the antagonism of alpha-1 adrenergic receptors. The primary advantage of Doxazosin lies in its longer half-life, allowing for once-daily dosing, which may improve patient adherence. While both drugs have similar safety profiles, the slower onset of Doxazosin might reduce the risk of the first-dose phenomenon. Researchers and clinicians should consider these pharmacokinetic differences when designing studies or selecting therapeutic options. Further research could focus on the long-term comparative effects of these agents on cardiovascular outcomes and their utility in specific patient populations.
References
Navigating the Labyrinth of PTSD Nightmares: A Comparative Guide to Therapeutic Interventions
For Researchers, Scientists, and Drug Development Professionals
Post-traumatic stress disorder (PTSD) is a debilitating condition, with nightmares standing out as a hallmark symptom that significantly impairs quality of life. While the search for novel therapeutics is ongoing, a critical evaluation of existing treatments is paramount for benchmarking and identifying unmet needs. This guide provides a comparative analysis of established pharmacological interventions for PTSD-related nightmares, with a primary focus on Prazosin, and mentions other therapeutic classes.
Initial Investigative Note: The compound "Pibrozelesin" was initially considered for this analysis. However, literature review reveals that this compound is an antineoplastic agent, a semisynthetic derivative of duocarmycin B2, which functions by alkylating DNA to inhibit tumor growth.[1][2] There is no current scientific evidence to support its use in the treatment of PTSD or any related sleep disturbances. Therefore, this guide will focus on clinically relevant and investigated compounds for PTSD nightmares.
Pharmacological Interventions: A Comparative Overview
The primary therapeutic options for PTSD-associated nightmares include alpha-1 adrenergic antagonists, selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).
| Therapeutic Agent | Mechanism of Action | Key Efficacy Findings (Nightmare Reduction) |
| Prazosin | Alpha-1 adrenergic receptor antagonist | Multiple studies demonstrate a significant reduction in recurrent distressing dreams.[3][4][5] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Primarily approved for general PTSD symptoms; evidence for specific nightmare reduction is less robust. |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | One study showed no significant difference from placebo in reducing distressing dreams. |
Quantitative Comparison of Clinical Trial Data
The following tables summarize key quantitative outcomes from representative clinical trials.
Table 1: Prazosin Clinical Trial Data for PTSD Nightmares
| Study | Primary Outcome Measure | Prazosin Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| Raskind et al. | CAPS Nightmare Item | -3.1 (SE=0.3) | -1.2 (SE=0.3) | <0.001 |
| Raskind et al. | Pittsburgh Sleep Quality Index (PSQI) | -5.6 (SE=0.7) | -2.8 (SE=0.6) | 0.003 |
| Raskind et al. | Clinical Global Impressions-Change (CGI-C) | 64% responders | 27% responders | <0.001 |
CAPS: Clinician-Administered PTSD Scale. Scores on the nightmare item range from 0-8, with higher scores indicating greater severity. PSQI: A self-report questionnaire that assesses sleep quality over a 1-month interval. CGI-C: A 7-point scale that requires the clinician to assess how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.
Table 2: Sertraline Clinical Trial Data for General PTSD
| Study | Primary Outcome Measure | Sertraline Group | Placebo Group | p-value |
| Brady K et al. (2000) | CAPS-2 Total Severity Score (Mean Change) | -33.0 | -23.2 | 0.02 |
| Brady K et al. (2000) | Responder Rate (≥30% CAPS-2 reduction & CGI-I of 1 or 2) | 53% | 32% | 0.008 |
While Sertraline is FDA-approved for PTSD, specific data on nightmare reduction is limited. The data presented reflects overall PTSD symptom improvement.
Table 3: Venlafaxine Clinical Trial Data for General PTSD
| Study | Primary Outcome Measure | Venlafaxine ER Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| Davidson et al. | CAPS Total Score | -51.7 | -43.9 | 0.006 |
A pooled analysis of two trials of Venlafaxine ER did not show a significant difference compared to placebo on the CAPS item for distressing dreams.
Experimental Protocols
Prazosin for Combat Trauma PTSD with Nightmares (Raskind et al.)
-
Study Design: A 15-week randomized, double-blind, placebo-controlled trial.
-
Participant Population: 67 active-duty soldiers with combat-related PTSD and trauma nightmares.
-
Inclusion Criteria: Diagnosis of PTSD according to DSM-IV criteria, CAPS score ≥ 50, and frequent distressing nightmares.
-
Exclusion Criteria: Current substance dependence, psychotic disorder, or imminent suicide risk.
-
Intervention:
-
Titration Phase (6 weeks): Prazosin or placebo was initiated at 1 mg at bedtime and titrated based on nightmare response to a maximum dose of 20 mg at bedtime for men and 10 mg at bedtime for women. A mid-morning dose could also be added.
-
Maintenance Phase (9 weeks): The optimal dose was continued.
-
-
Primary Outcome Measures:
-
Clinician-Administered PTSD Scale (CAPS) for DSM-IV, Item B2 (recurrent distressing dreams).
-
Pittsburgh Sleep Quality Index (PSQI).
-
Clinical Global Impressions of Change (CGI-C).
-
-
Data Analysis: Longitudinal mixed-effects models were used to assess changes in outcomes over time.
Sertraline for PTSD (Brady K et al., 2000)
-
Study Design: A 12-week, double-blind, placebo-controlled trial.
-
Participant Population: 187 outpatients with moderately severe PTSD of at least 6 months duration.
-
Intervention: Flexible dosage of sertraline (50-200 mg/day) or placebo.
-
Primary Outcome Measures:
-
Clinician-Administered PTSD Scale, Part 2 (CAPS-2) total severity score.
-
Impact of Event Scale (IES) total score.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) ratings.
-
-
Data Analysis: Last-observation-carried-forward analysis was used for endpoint comparisons.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Prazosin in PTSD Nightmares
Caption: Prazosin's mechanism of action in reducing PTSD nightmares.
Generalized Experimental Workflow for a Pharmacological Trial in PTSD
Caption: A typical experimental workflow for a clinical trial.
References
- 1. Best Practice Guide for the Treatment of Nightmare Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Prazosin for the Treatment of Nightmares Related to Posttraumatic Stress Disorder: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Prazosin to Treat Posttraumatic Stress Disorder and Associations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Pibrozelesin: A Profile in Receptor Subtype Selectivity Compared to Non-Selective GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profile of pibrozelesin (PF-06372865) with that of diazepam, a classical non-selective benzodiazepine. This compound is a positive allosteric modulator (PAM) of the GABAA receptor, exhibiting functional selectivity for subtypes containing α2, α3, and α5 subunits over the α1 subunit.[1][2][3] This contrasts with non-selective GABAA receptor modulators like diazepam, which demonstrate broader activity across multiple α subunits.[4][5] This targeted approach in drug design aims to harness specific therapeutic benefits while minimizing the side effects associated with non-selective GABAA receptor modulation.
Quantitative Comparison of Receptor Activity
The table below summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and diazepam at different GABAA receptor α subtypes. This data highlights the distinct selectivity profiles of the two compounds.
| Receptor Subtype | This compound (PF-06372865) | Diazepam |
| Binding Affinity (Ki, nM) | ||
| GABAA α1 | Higher Affinity (less potent functionally) | ~190 nM |
| GABAA α2 | Lower Affinity (more potent functionally) | ~67 nM |
| GABAA α3 | Lower Affinity (more potent functionally) | ~136 nM |
| GABAA α5 | Lower Affinity (more potent functionally) | ~17 nM |
| Functional Activity (EC50/Relative Efficacy) | ||
| GABAA α1 | Negligible activity (≤20% modulation) | Potentiation |
| GABAA α2 | Significant positive allosteric modulation (90-140%) | Potentiation |
| GABAA α3 | Significant positive allosteric modulation (90-140%) | Potentiation |
| GABAA α5 | Significant positive allosteric modulation (90-140%) | Potentiation |
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing the selectivity of a compound. A standard method for this is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for GABAA Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, diazepam) for specific GABAA receptor subtypes.
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]flunitrazepam.
-
Test Compounds: this compound and diazepam.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand, such as clonazepam or diazepam, to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor subtype in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Contain receptor membranes and the radioligand.
-
Non-specific Binding Wells: Contain receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competition Wells: Contain receptor membranes, the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 45-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Selectivity and Process
The following diagrams illustrate the conceptual difference in receptor selectivity and a typical workflow for its determination.
Caption: Receptor Selectivity Profiles.
Caption: Radioligand Binding Assay Workflow.
Signaling Pathways
GABAA receptors are ligand-gated ion channels that are primarily permeable to chloride ions (Cl-). The binding of GABA to its receptor, a process allosterically modulated by compounds like this compound and diazepam, leads to the opening of the channel. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Caption: GABAA Receptor Signaling Pathway.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Pronounced antiepileptic activity of the subtype‐selective GABAA‐positive allosteric modulator PF‐06372865 in the GAERS absence epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prazosin's Mechanism of Action Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prazosin's mechanism of action in different cell lines, supported by experimental data and detailed protocols. While the initial inquiry concerned "Pibrozelesin," no publicly available information could be found on this compound. Given the detailed request for a mechanistic comparison, this guide focuses on the well-characterized alpha-1 adrenergic receptor antagonist, Prazosin, as a relevant and illustrative example for such analysis.
Introduction to Prazosin
Prazosin is a quinazoline derivative medication primarily used to treat hypertension, benign prostatic hyperplasia (BPH), and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2][3] It functions as a competitive antagonist of alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[4][5] This action results in decreased peripheral vascular resistance and a reduction in blood pressure.
Recent research has also uncovered off-target effects of Prazosin, particularly in cancer cell lines, suggesting a potential for drug repurposing. Notably, in glioblastoma-initiating cells, Prazosin has been shown to induce apoptosis independently of its adrenergic receptor antagonism. This guide will delve into both the canonical and non-canonical mechanisms of Prazosin across different cell types.
Canonical Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Prazosin's primary mechanism involves the blockade of alpha-1 adrenergic receptors located on vascular smooth muscle, the prostate, and the bladder neck. This antagonism prevents the binding of norepinephrine, leading to vasodilation and a subsequent drop in blood pressure.
Signaling Pathway
The canonical signaling pathway of Prazosin's action is depicted below.
Non-Canonical Mechanism of Action in Cancer Cell Lines
Emerging evidence indicates that Prazosin can induce apoptosis in glioblastoma-initiating cells through a mechanism independent of adrenergic receptor blockade. This off-target effect involves the activation of Protein Kinase C delta (PKCδ) and subsequent inhibition of the pro-survival AKT pathway.
Signaling Pathway
The non-canonical signaling pathway of Prazosin in glioblastoma cells is illustrated below.
Comparative Efficacy of Prazosin in Different Cell Lines
The following table summarizes the reported effects of Prazosin across various cell lines, highlighting the divergence in its mechanism and efficacy.
| Cell Line | Cell Type | Primary Target | Effect | IC50 / Effective Concentration | Citation |
| Vascular Smooth Muscle Cells | Smooth Muscle | Alpha-1 Adrenergic Receptors | Relaxation, Vasodilation | Not typically measured in IC50 | |
| Prostate Smooth Muscle Cells | Smooth Muscle | Alpha-1 Adrenergic Receptors | Relaxation | Not typically measured in IC50 | |
| Patient-Derived Glioblastoma-Initiating Cells | Glioblastoma | PKCδ (off-target) | Apoptosis, Inhibition of AKT pathway | ~10 µM |
Experimental Protocols
To facilitate the cross-validation of Prazosin's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Prazosin on cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Prazosin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the AKT and PKCδ pathways.
Methodology:
-
Cell Lysis: Treat cells with Prazosin for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-PKCδ, total PKCδ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Prazosin demonstrates distinct mechanisms of action depending on the cellular context. While its well-established role as an alpha-1 adrenergic receptor antagonist is central to its therapeutic effects in cardiovascular and urological conditions, its off-target pro-apoptotic activity in glioblastoma cells highlights its potential for repurposing in oncology. The provided data and protocols offer a framework for researchers to further investigate and cross-validate the multifaceted pharmacology of Prazosin and similar compounds in diverse cell lines. This comparative approach is crucial for both fundamental cell biology research and the development of novel therapeutic strategies.
References
A Comparative Analysis of Pibrozelesin and Phenoxybenzamine in Pheochromocytoma Management: A Necessary Pivot to Clinically Relevant Alternatives
For the attention of researchers, scientists, and drug development professionals, this guide addresses a critical clarification in the pharmacological management of pheochromocytoma. Initial inquiries into a comparative study of Pibrozelesin and phenoxybenzamine have revealed a fundamental divergence in their mechanisms of action, rendering a direct comparison for this indication inappropriate. This compound is an antineoplastic agent that functions as a DNA alkylating agent, targeting cell replication and inducing apoptosis.[1][2] Its mode of action is not related to the adrenergic pathways that are central to the pathophysiology of pheochromocytoma.
Pheochromocytoma is a neuroendocrine tumor characterized by the excessive secretion of catecholamines, leading to life-threatening hypertension, tachycardia, and other systemic effects. The cornerstone of medical management is the blockade of alpha-adrenergic receptors to control these symptoms, particularly in the perioperative period.
Therefore, this guide has been pivoted to provide a more clinically relevant and scientifically sound comparison between the established non-selective alpha-blocker, phenoxybenzamine , and a widely studied selective alpha-1 adrenergic antagonist, doxazosin . This comparative analysis is supported by available experimental data and is designed to inform research and clinical practice in the management of pheochromocytoma.
Phenoxybenzamine: The Traditional Non-Selective Antagonist
Phenoxybenzamine is a non-selective alpha-adrenergic antagonist that has long been a standard of care in the preoperative management of pheochromocytoma.[3]
Mechanism of Action
Phenoxybenzamine irreversibly binds to both alpha-1 and alpha-2 adrenergic receptors. This non-competitive antagonism leads to a long-lasting reduction in peripheral vascular resistance and blood pressure. The blockade of presynaptic alpha-2 receptors can, however, lead to reflex tachycardia by increasing the release of norepinephrine.[4]
Doxazosin: A Selective Alpha-1 Adrenergic Antagonist
Doxazosin is a competitive antagonist that is selective for the alpha-1 adrenergic receptor.[3] This selectivity offers a more targeted approach to blood pressure control.
Mechanism of Action
By selectively blocking postsynaptic alpha-1 adrenergic receptors, doxazosin induces vasodilation of both arteries and veins, thereby lowering blood pressure. Its competitive nature means that its effects can be overcome by high concentrations of catecholamines. Crucially, by not blocking alpha-2 receptors, it is less likely to cause the same degree of reflex tachycardia as phenoxybenzamine.
Comparative Data: Phenoxybenzamine vs. Doxazosin in Pheochromocytoma
Several studies have compared the efficacy and safety of phenoxybenzamine and doxazosin for the preoperative management of pheochromocytoma. The following table summarizes key quantitative data from a randomized controlled trial.
| Parameter | Phenoxybenzamine Group | Doxazosin Group | p-value | Reference |
| Median duration of pretreatment (days) | 14 | 14 | - | |
| Median dosage on day before surgery (mg) | 120 (78–140) | 40 (32–48) | - | |
| Co-administration of calcium channel blocker (%) | 42.4 | 39.7 | 0.86 | |
| Co-administration of metoprolol (%) | 89.4 | 66.2 | < 0.01 |
Experimental Protocols
Assessment of Intraoperative Hemodynamic Stability
A key outcome in comparative studies is the assessment of hemodynamic stability during tumor resection. A standardized protocol for this assessment is crucial for generating reliable data.
Objective: To compare the efficacy of preoperative treatment with phenoxybenzamine versus doxazosin in maintaining intraoperative hemodynamic stability in patients undergoing surgical resection of pheochromocytoma.
Methodology:
-
Patient Randomization: Patients diagnosed with pheochromocytoma are randomized to receive either phenoxybenzamine or doxazosin preoperatively.
-
Blood Pressure Titration: Both medications are titrated to a target blood pressure, for example, a systolic blood pressure between 90-120 mmHg seated.
-
Standardized Anesthesia Protocol: A standardized anesthetic protocol is used for all patients to minimize confounding variables.
-
Intraoperative Monitoring: Continuous intra-arterial blood pressure and heart rate are monitored throughout the surgical procedure.
-
Data Collection: The primary endpoint is often the percentage of intraoperative time that the systolic blood pressure is outside a predefined target range (e.g., >160 mmHg or <90 mmHg). Secondary endpoints can include the number and dosage of vasoactive drugs required, and the incidence of adverse cardiovascular events.
Signaling Pathways and Experimental Workflows
Adrenergic Signaling Pathway Blockade
The following diagram illustrates the different points of intervention for phenoxybenzamine and doxazosin in the adrenergic signaling pathway.
Caption: Adrenergic receptor blockade by phenoxybenzamine and doxazosin.
Experimental Workflow for Comparative Study
The following diagram outlines a typical experimental workflow for a clinical trial comparing two alpha-blockers in pheochromocytoma management.
Caption: Workflow of a comparative clinical trial for pheochromocytoma.
Conclusion
While a direct comparison of this compound and phenoxybenzamine for pheochromocytoma is not scientifically valid, the comparative study of phenoxybenzamine and selective alpha-1 blockers like doxazosin provides valuable insights for researchers and clinicians. The choice between a non-selective, irreversible antagonist and a selective, competitive antagonist involves a trade-off between the completeness of the alpha-blockade and the side-effect profile. Phenoxybenzamine may offer a more profound blockade, but doxazosin presents a more favorable side-effect profile, particularly concerning reflex tachycardia. Future research should continue to explore optimal strategies for the perioperative management of pheochromocytoma, potentially including novel selective antagonists and combination therapies, to improve patient outcomes.
References
An Objective Comparison of Prazosin's Long-Term Efficacy in Clinical Applications
A detailed guide for researchers and drug development professionals on the clinical performance of Prazosin and its alternatives in treating hypertension, benign prostatic hyperplasia, and PTSD-related nightmares.
Please Note: The initial query for "Pibrozelesin" yielded no results. This guide has been developed based on the extensive available research for "Prazosin," a medication with a similar-sounding name and established clinical data.
Prazosin, a competitive alpha-1 adrenergic receptor antagonist, has been evaluated in numerous clinical studies for its long-term efficacy in managing several medical conditions. This guide provides a comprehensive comparison of Prazosin's performance against other therapeutic alternatives, supported by experimental data from clinical trials.
Mechanism of Action
Prazosin functions by selectively blocking alpha-1 adrenergic receptors on vascular smooth muscle, the prostate, and in the central nervous system. This blockade inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure. In benign prostatic hyperplasia (BPH), this smooth muscle relaxation in the prostate and bladder neck improves urinary flow. Its effects on the central nervous system are believed to modulate noradrenergic pathways, which may contribute to its efficacy in managing PTSD-related nightmares.[1]
Long-Term Efficacy in Hypertension
Prazosin has demonstrated sustained efficacy in the long-term management of mild to severe hypertension, often used in combination with other antihypertensive agents like diuretics or beta-blockers.[2][3][4]
Comparative Efficacy Data for Hypertension
| Drug/Combination | Duration of Study | Key Efficacy Endpoints | Notable Outcomes |
| Prazosin + Thiazide Diuretic | 5 years | Diastolic Blood Pressure (DBP) | Consistently effective in reducing DBP to 90 mm Hg or less; no evidence of tolerance.[2] |
| Prazosin Monotherapy | 42 months | Blood Pressure Reduction | Significant blood pressure reduction in 76% of patients who completed the study. |
| Prazosin vs. Doxazosin | 1 year | Reduction in Standing and Supine Blood Pressure | Doxazosin produced greater reductions in blood pressure compared to Prazosin. Doxazosin also showed more favorable effects on serum lipid profiles. |
Experimental Protocol: Prazosin vs. Doxazosin in Hypertension
A representative long-term comparative study followed this protocol:
Long-Term Efficacy in Benign Prostatic Hyperplasia (BPH)
While Prazosin has shown efficacy in improving urinary flow rates and reducing symptoms of BPH, its use is less common than newer, longer-acting alpha-1 blockers.
Comparative Efficacy Data for BPH
| Drug | Duration of Study | Key Efficacy Endpoints | Notable Outcomes |
| Prazosin vs. Placebo | 4 weeks | Prostatic Urethral Pressure, Maximum Urinary Flow | Statistically significant improvement in prostatic urethral pressure and functional bladder capacity compared to placebo. |
| Prazosin vs. Terazosin vs. Tamsulosin | 4 weeks | Total Symptom Score, Maximum Urinary Flow Rate (Qmax) | Terazosin showed a significantly greater improvement in individual symptom scores compared to tamsulosin. Prazosin and tamsulosin significantly increased Qmax. |
| Terazosin (Long-term) | 42 months | Peak Urinary Flow Rate, Boyarsky Symptom Score | Sustained improvement in peak urinary flow rate and symptom scores over 42 months. |
Long-Term Efficacy in PTSD-Related Nightmares
The long-term efficacy of Prazosin for PTSD-related nightmares is a subject of ongoing discussion, with mixed results from clinical trials.
Comparative Efficacy Data for PTSD-Related Nightmares
| Study Type | Comparison | Duration | Key Efficacy Endpoints | Notable Outcomes |
| Meta-analysis | Prazosin vs. Placebo | N/A | Nightmare Improvement (Standardized Mean Difference - SMD) | Statistically significant improvement in nightmares (SMD = -1.13), but not in overall PTSD symptoms or sleep quality. |
| Clinical Review | Prazosin vs. Quetiapine | N/A | Long-term Efficacy, Side Effects | Prazosin demonstrated greater long-term efficacy and fewer side effects than quetiapine for PTSD nightmares. |
| Large VA Clinical Trial | Prazosin vs. Placebo | 26 weeks | Clinician-Administered PTSD Scale (CAPS) for dreams, Pittsburgh Sleep Quality Index (PSQI) | No significant difference between Prazosin and placebo in alleviating distressing dreams or improving sleep quality. |
Experimental Protocol: Prazosin for PTSD Nightmares
The following diagram outlines a typical workflow for a placebo-controlled trial evaluating Prazosin for PTSD-related nightmares.
Summary of Adverse Events
Across various long-term studies, Prazosin is generally well-tolerated. The most common side effects are often mild to moderate and may diminish with continued therapy.
| Common Adverse Events | Serious Adverse Events |
| Dizziness | "First-dose" syncope (sudden loss of consciousness) |
| Headache | Severe hypotension |
| Drowsiness | |
| Lack of energy | |
| Weakness | |
| Palpitations | |
| Nausea |
Conclusion
Prazosin demonstrates long-term efficacy in the management of hypertension, though newer agents like doxazosin may offer advantages in blood pressure reduction and lipid profile effects. Its role in BPH is established, but it is often superseded by longer-acting alternatives. The efficacy of Prazosin for PTSD-related nightmares remains a topic of debate, with conflicting evidence from clinical trials. Future research should aim to identify patient subgroups who may derive the most benefit from Prazosin therapy for this indication.
References
- 1. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of prazosin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long-term clinical trial of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prazosin ('Peripress'): a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pibrozelesin's Therapeutic Profile in Heart Failure
A guide for researchers and drug development professionals on replicating the therapeutic benefits of a novel selective alpha-1 adrenergic receptor antagonist, Pibrozelesin, in preclinical heart failure models.
This guide provides a comparative overview of the hypothetical novel selective alpha-1 adrenergic receptor antagonist, this compound, against established therapeutic agents for heart failure. The data presented for this compound is based on reported findings for the well-established alpha-1 blocker, Prazosin, to provide a tangible basis for comparison. This document aims to equip researchers with the necessary information to design and evaluate experiments aimed at replicating and expanding upon the therapeutic benefits observed with this class of compounds in heart failure.
Overview of Therapeutic Agents and Mechanisms of Action
Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively.[1] Current therapeutic strategies primarily focus on mitigating the neurohormonal and sympathetic nervous system overactivation that drives disease progression.[1][2][3] This guide compares this compound, a hypothetical selective alpha-1 adrenergic receptor antagonist, with key existing drug classes for heart failure.
-
This compound (Hypothetical Selective Alpha-1 Adrenergic Receptor Antagonist): this compound is conceptualized as a highly selective antagonist of alpha-1 adrenergic receptors. Its therapeutic effect in heart failure is predicated on its ability to induce both arterial and venous vasodilation by blocking the effects of norepinephrine on vascular smooth muscle.[4] This dual action reduces both cardiac preload and afterload, thereby decreasing the workload on the failing heart. The data for this compound in this guide is represented by clinical findings for Prazosin.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs, such as Lisinopril and Ramipril, block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately reducing blood pressure and cardiac workload.
-
Angiotensin II Receptor Blockers (ARBs): Drugs like Losartan and Valsartan directly block the action of angiotensin II at the AT1 receptor. Their effects are similar to ACE inhibitors, offering an alternative for patients who cannot tolerate the side effects of ACE inhibitors, such as a persistent cough.
-
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): This class, represented by Sacubitril/Valsartan, combines an ARB with a neprilysin inhibitor. Neprilysin is an enzyme that breaks down natriuretic peptides, which have beneficial cardiovascular effects. By inhibiting neprilysin, ARNIs increase the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in sympathetic tone, in addition to the benefits of angiotensin II blockade.
-
Beta-Blockers: Metoprolol, Carvedilol, and Bisoprolol are commonly used beta-blockers in heart failure. They block the effects of adrenaline and noradrenaline on the heart, leading to a decreased heart rate, reduced blood pressure, and a decrease in the heart's oxygen demand. Over time, they can also help to reverse cardiac remodeling.
Comparative Efficacy Data
The following table summarizes key hemodynamic and clinical parameters from studies of Prazosin (representing this compound) and other major heart failure drug classes.
| Parameter | This compound (Prazosin) | ACE Inhibitors | ARBs | ARNIs (Sacubitril/Valsartan) | Beta-Blockers |
| Cardiac Output | Increased by ~20% | Modest Increase | Modest Increase | Significant Increase | Initially may decrease, long-term improvement |
| Pulmonary Capillary Wedge Pressure | Decreased by ~20% | Significant Decrease | Significant Decrease | Significant Decrease | Modest Decrease |
| Systemic Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Heart Rate | No significant change or slight decrease | No significant change or slight decrease | No significant change or slight decrease | Slight Decrease | Significant Decrease |
| Ejection Fraction | Improved | Improved | Improved | Significantly Improved (absolute 9.5% increase by 1 year) | Significantly Improved |
| Exercise Tolerance | Improved | Improved | Improved | Improved | Improved |
| Clinical Symptoms | Improved | Improved | Improved | Significantly Improved | Improved |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Alpha-1 Adrenergic Blockade)
References
Safety Operating Guide
Disclaimer: This is a generalized, hypothetical example for a fictional substance, "Compound Y." DO NOT use this information for Pibrozelesin or any other real chemical. Always consult the official SDS and your EHS office.
As an AI, I cannot provide specific disposal procedures for chemical compounds like Pibrozelesin. This information is highly regulated and requires access to a substance's official Safety Data Sheet (SDS) and adherence to the specific protocols of your institution's Environmental Health and Safety (EHS) department. Providing unverified disposal information could pose a significant safety and environmental risk.
The proper and required procedure is to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and contact your institution's EHS office. They are the authoritative sources for chemical handling and disposal and can provide guidance that is compliant with local, state, and federal regulations.
To illustrate the type of information and workflow you should seek from these official sources, below is a generalized, hypothetical example for a fictional research compound ("Compound Y").
General Principles of Chemical Waste Disposal
The disposal of laboratory chemical waste involves several key stages, from initial generation to final pickup by certified waste handlers. The primary goal is to ensure the safety of laboratory personnel and minimize environmental impact. This is achieved through proper waste identification, segregation, containment, and documentation.
Hypothetical Waste Management Plan for "Compound Y"
This section outlines a sample waste management plan. Quantitative data, such as concentration thresholds for what constitutes hazardous waste, would be found in the substance's specific SDS.
| Waste Stream | Description | Recommended Container | Disposal Action |
| Concentrated Solid Waste | Pure, unused, or recovered solid "Compound Y". | Clearly labeled, sealed, chemically compatible container. | Segregate for EHS pickup. |
| Dilute Liquid Waste | Aqueous solutions containing >1% "Compound Y". | Labeled, leak-proof, non-reactive container with secondary containment. | Await EHS pickup. Do not dispose down the drain. |
| Contaminated Sharps | Needles, scalpels, or glass pipettes contaminated with "Compound Y". | Puncture-proof, labeled sharps container. | Seal container when 3/4 full and arrange for EHS pickup. |
| Contaminated PPE | Gloves, lab coats, or bench paper with "Compound Y" residue. | Labeled, double-bagged hazardous waste bag. | Segregate for EHS pickup. |
Hypothetical Experimental Protocol: Deactivation of "Compound Y"
Note: This is a fictional protocol. A validated procedure for this compound, if one exists, would be provided in its SDS or relevant literature.
-
Preparation: In a certified chemical fume hood, wear a lab coat, safety goggles, and nitrile gloves.
-
Solution Preparation: Prepare a 10% sodium hypochlorite solution.
-
Deactivation: For every 1 volume of liquid waste containing "Compound Y," slowly add 2 volumes of the 10% sodium hypochlorite solution while stirring.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete deactivation.
-
Neutralization: Adjust the pH of the resulting solution to between 6.0 and 8.0 using a suitable neutralizing agent like sodium bisulfite.
-
Final Disposal: Collect the treated solution in a labeled hazardous waste container for EHS pickup.
Generalized Chemical Disposal Workflow
The following diagram illustrates a standard workflow for handling chemical waste in a laboratory setting, from generation to final disposal.
Caption: Generalized workflow for laboratory chemical waste disposal.
Handling Pibrozelesin: A Guide to Personal Protective Equipment and Safety Protocols
For immediate reference, this guide provides essential safety and logistical information for handling the antineoplastic agent Pibrozelesin. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
This compound is identified as a semisynthetic, water-soluble derivative of the antineoplastic antibiotic duocarmycin B2.[1] As an agent that alkylates DNA, it is crucial to handle this compound with stringent safety measures to prevent exposure.[1] Due to its potent nature, all handling, storage, and disposal must be conducted by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize the risk of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. Ensure proper fit testing and training. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment.
Handling Protocol
-
Preparation : Before handling this compound, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.
-
Weighing and Reconstitution : When weighing the powdered form of this compound, do so within a containment device such as a glove box or a ventilated balance enclosure to prevent aerosolization. For reconstitution, use techniques that minimize splash or aerosol generation.
-
Spill Management : In the event of a spill, immediately alert others in the area. Contain the spill using a chemotherapy spill kit. All materials used for cleanup must be treated as hazardous waste.
Disposal Plan
All waste generated from handling this compound, including empty vials, used PPE, and contaminated labware, must be disposed of as hazardous chemotherapy waste.
-
Segregation : Place all this compound-contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Containerization : Use designated chemotherapy waste containers. Do not mix with other laboratory waste.
-
Removal : Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Signaling Pathway of this compound
This compound functions as a DNA alkylating agent, which leads to the inhibition of DNA replication and ultimately induces apoptosis in neoplastic cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
